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3-Methyl-1-phenylpiperazine hydrochloride Documentation Hub

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  • Product: 3-Methyl-1-phenylpiperazine hydrochloride
  • CAS: 1255717-75-9

Core Science & Biosynthesis

Foundational

Safety Data Sheet (SDS) for 3-Methyl-1-phenylpiperazine hydrochloride

This guide functions as an advanced technical whitepaper and operational manual for 3-Methyl-1-phenylpiperazine hydrochloride .[1] It transcends the standard Safety Data Sheet (SDS) by integrating toxicological context,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as an advanced technical whitepaper and operational manual for 3-Methyl-1-phenylpiperazine hydrochloride .[1] It transcends the standard Safety Data Sheet (SDS) by integrating toxicological context, operational strategy, and emergency architecture specifically for research and drug development environments.

Classification: High-Potency Pharmacophore / Synthetic Intermediate Document Control: Scientific Advisory Level 4[1]

Executive Summary & Pharmacophore Context

3-Methyl-1-phenylpiperazine hydrochloride is a specific structural isomer of the phenylpiperazine class, widely utilized as a scaffold in medicinal chemistry.[1] It serves as a critical intermediate in the synthesis of serotonergic modulators, antipsychotics, and intestinal permeation enhancers.

Unlike generic organic salts, this compound possesses a "privileged structure"—the phenylpiperazine moiety—which is associated with high affinity for monoamine transporters (SERT, DAT, NET). Consequently, it must be handled not merely as a chemical irritant but as a bioactive agent with potential CNS pharmacology .

Critical Safety Distinction: While many piperazines are classified merely as irritants, specific isomers like 3-Methyl-1-phenylpiperazine hydrochloride are often classified as Acute Toxic (Oral) Category 3 (H301) .[1] This necessitates a containment strategy superior to standard "bench-top" chemistry.[1]

Chemical Constitution & Physicochemical Profile

The following data establishes the compound's "fingerprint" for verification and property prediction.

Table 1: Physicochemical Identity
ParameterSpecificationTechnical Note
Chemical Name 3-Methyl-1-phenylpiperazine hydrochlorideMonohydrochloride salt form
CAS Number 1255717-75-9 (Salt) / 53238-63-2 (Base)Verify specific batch CAS; Salt form is standard for stability.[1]
Molecular Formula C₁₁H₁₆N₂[1][2] · HClC₁₁H₁₁ClN₂ (Total MW: 212.72 g/mol )
Appearance White to off-white crystalline solidHygroscopic; protect from atmospheric moisture.[1]
Solubility Water (High), DMSO, MethanolSalt form enhances aqueous solubility >50 mg/mL.
Acidity (pKa) ~8.5 - 9.0 (Piperazine nitrogen)The HCl salt will generate acidic solutions (pH ~4-5).[1]
SMILES CC1CN(CCN1)C2=CC=CC=C2.ClMethyl at C3; Phenyl at N1.

Risk Architecture & Hazard Characterization

Analysis of the Globally Harmonized System (GHS) classifications with mechanistic interpretation.

Primary Hazard: Acute Toxicity (Oral) - Category 3[1]
  • H-Code: H301 (Toxic if swallowed)

  • Mechanistic Insight: The lipophilic phenyl ring facilitates rapid absorption across biological membranes, while the piperazine core mimics endogenous monoamines. Ingestion can lead to rapid systemic distribution and CNS dysregulation (tremors, serotonin syndrome-like effects).[1]

Secondary Hazard: Irritation & Corrosivity[1]
  • H-Codes: H315 (Skin Irritant), H319 (Eye Irritant), H335 (STOT-SE) [1][3]

  • Mechanistic Insight: As a hydrochloride salt of a secondary amine, the compound acts as a proton donor in solution, causing chemical irritation to mucous membranes. Dust inhalation poses a significant risk to the upper respiratory tract.

Diagram 1: Exposure Response Logic Flow

This decision matrix dictates the immediate response to exposure events based on the H301 toxicity profile.[1]

ExposureResponse Start Exposure Event Detected Type Identify Exposure Route Start->Type Inhalation Inhalation (Dust) Type->Inhalation Skin Dermal Contact Type->Skin Ingestion Ingestion (Oral) Type->Ingestion Act_Inhal Evacuate to Fresh Air Support Respiration Inhalation->Act_Inhal Act_Skin Drench 15min (Safety Shower) Remove Contaminated PPE Skin->Act_Skin Act_Ingest DO NOT Induce Vomiting Urgent Hospitalization (H301) Ingestion->Act_Ingest Medical Medical Surveillance: Monitor CNS & Respiratory Function Act_Inhal->Medical Act_Skin->Medical Act_Ingest->Medical

Caption: Decision matrix for exposure response. Note the critical prohibition of induced vomiting for H301 toxic solids.

Operational Protocols: Handling "Toxic" Solids

Standard Laboratory Practice (SLP) is insufficient. The following protocol applies "High Potency" handling standards.

Engineering Controls[5]
  • Primary Containment: All weighing and open-vessel manipulations must occur within a certified Chemical Fume Hood or a Powder Containment Enclosure.[1]

  • Air Velocity: Maintain face velocity at 80–100 fpm to prevent dust backflow.

  • Static Control: Use anti-static weighing boats. Piperazine salts are prone to static charge, increasing dispersion risk.

Personal Protective Equipment (PPE) Matrix
ZoneProtection LevelSpecification
Dermal HighDouble Gloving: Inner Latex (dexterity) + Outer Nitrile (chemical resistance).[1] 3-Methyl-1-phenylpiperazine can permeate thin nitrile.[1]
Ocular Standard+Chemical Safety Goggles (ANSI Z87.1). Safety glasses are insufficient for powders classified H301.
Respiratory ContextualIf fume hood is unavailable (Not Recommended): N95 or P100 respirator is mandatory due to H335/H301 dust hazards.
Solubilization & Reaction Setup
  • Weighing: Tare the vial inside the hood. Add solid. Cap immediately.

  • Solvent Addition: Add solvent (e.g., DMSO, Water) via syringe through a septum if possible, or slowly down the side of the vial to minimize aerosolization.

  • Neutralization: If converting to free base, add base (NaOH/K2CO3) slowly. The reaction is exothermic; cooling (ice bath) is recommended to prevent thermal runaway and vapor generation.

Synthesis & Degradation Pathways

Understanding the chemical trajectory allows for better waste management and stability planning.[1]

Stability Profile
  • Hygroscopicity: The HCl salt will absorb atmospheric water, leading to hydrolysis or "clumping." Store in a desiccator.

  • Oxidation: The secondary amine (if deprotonated) is susceptible to N-oxidation.[1] Store under inert gas (Argon/Nitrogen) for long-term retention.[1]

Diagram 2: Pharmacophore & Reactivity Workflow

Visualizing the structural utility and potential metabolic risks.[1]

ReactivityWorkflow Compound 3-Methyl-1-phenylpiperazine HCl (Precursor) Reaction N-Alkylation / Acylation (Synthetic Utility) Compound->Reaction Base + R-X Metabolism Metabolic Risk (In Vivo) N-Hydroxylation / Ring Opening Compound->Metabolism Ingestion/Absorption Product Target CNS Ligand (Serotonergic/Dopaminergic) Reaction->Product Toxicity Reactive Quinone Imines (Potential Cytotoxicity) Metabolism->Toxicity Bioactivation

Caption: Synthetic utility versus metabolic activation. The secondary amine allows derivatization but also poses metabolic toxicity risks.[1]

Emergency Contingency Architecture

Spill Management (Dry Powder)[1]
  • Evacuate: Clear the immediate 3-meter radius.[1]

  • PPE Up: Don P100 respirator and double gloves.

  • Contain: Do NOT dry sweep (generates dust).[4]

  • Neutralize/Clean: Cover spill with wet paper towels (to dampen dust), then scoop into a hazardous waste bag. Clean surface with 10% bleach solution followed by water.

Fire Fighting Measures[5][7]
  • Decomposition Products: Emits toxic fumes of Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) upon thermal decomposition.

  • Media: Alcohol-resistant foam or dry chemical.[1][5] Water spray may be used to suppress fumes but contain runoff (toxic to aquatic life).

Storage & Disposal

  • Storage Class: 6.1 (Toxic Solids).

  • Conditions: Refrigerator (+2°C to +8°C) preferred; Room temperature acceptable if desiccated. Keep away from strong oxidizing agents.[6]

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to handle HCl emissions). Never dispose of down the drain.

References

Authoritative sources used to validate the protocol and hazard data.

  • Sigma-Aldrich. (2024).[1][7] Safety Data Sheet: 3-Methyl-1-phenylpiperazine hydrochloride. Product No. CBR00746.[7] Retrieved from [1]

  • PubChem. (2024). Compound Summary: 3-Methyl-1-phenylpiperazine.[1][7] National Library of Medicine. Retrieved from

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Piperazine derivatives and toxicity profiles. Retrieved from

  • National Institutes of Health (NIH). (2017). Structure-Function Analysis of Phenylpiperazine Derivatives. PubMed Central. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from

Sources

Protocols & Analytical Methods

Method

Topic: Preparation, Validation, and Storage of 3-Methyl-1-phenylpiperazine Hydrochloride Stock Solutions

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate p...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation of high-quality, reproducible stock solutions of 3-Methyl-1-phenylpiperazine hydrochloride. The protocols herein are designed to ensure solution integrity, stability, and suitability for downstream applications, from initial screening assays to complex cellular models. Beyond a simple recitation of steps, this note explains the critical scientific principles underpinning solvent selection, dissolution techniques, quality control, and storage conditions, thereby empowering researchers to generate reliable and consistent experimental data.

Introduction: The Criticality of a Reliable Stock Solution

3-Methyl-1-phenylpiperazine is a derivative of phenylpiperazine, a chemical scaffold found in numerous biologically active compounds that target the central nervous system.[1][2] As with any experimental work involving small molecules, the reliability of all subsequent data is fundamentally dependent on the quality of the initial stock solution. Errors in concentration, degradation of the compound, or solvent-induced artifacts can lead to misleading results, lack of reproducibility, and significant loss of time and resources.

This guide establishes a self-validating framework for preparing 3-Methyl-1-phenylpiperazine hydrochloride stock solutions, ensuring that the material in the vial is precisely what is required for the experiment at hand.

Compound Characteristics and Safety Mandates

A thorough understanding of the compound's properties is the foundation of proper handling and solution preparation.

Physicochemical Properties

The key properties of 3-Methyl-1-phenylpiperazine hydrochloride are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₇ClN₂
Molecular Weight 212.72 g/mol
Appearance Solid / White to yellow crystalline powder[1]
Storage (as solid) 2 - 8 °C[1]
Critical Safety Protocols

3-Methyl-1-phenylpiperazine hydrochloride is classified as an acute oral toxicant (Category 3). All handling must be performed in accordance with institutional safety guidelines and, at a minimum, must include the following personal protective equipment (PPE) and handling procedures.

  • Engineering Controls: All weighing and initial solvent addition should be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of the solid powder.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile or other chemically resistant gloves are mandatory.

    • Eye Protection: ANSI-rated safety glasses or goggles are required at all times.

    • Lab Coat: A full-length lab coat must be worn.

  • Emergency Procedures: In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention. In case of skin contact, wash the affected area thoroughly with soap and water. In case of ingestion, seek immediate medical attention.

The Logic of Solvent Selection

The choice of solvent is the most critical decision in stock solution preparation. An ideal solvent will fully dissolve the compound at the desired concentration, be inert with respect to the compound, and have minimal impact on the downstream experimental system. Given that 3-Methyl-1-phenylpiperazine hydrochloride is a salt, it is expected to have good solubility in polar solvents.

Recommended Solvents
SolventSuitability & RationaleMax Final Assay Conc.
Dimethyl Sulfoxide (DMSO) Primary Recommendation for High Concentration. DMSO is an excellent, highly polar aprotic solvent for a vast range of organic molecules.[3][4] It is the preferred choice for creating high-concentration primary stocks (e.g., 10-100 mM).< 0.5% (v/v)
Sterile Water or PBS (pH 7.2) Recommended for Direct Use in Biological Assays. As a hydrochloride salt, the compound is anticipated to be water-soluble.[5] An aqueous stock avoids the potential cytotoxicity of organic solvents in sensitive cell-based assays. Solubility should be empirically tested.N/A
Ethanol (EtOH) Alternative Organic Solvent. Can be used if DMSO is incompatible with the assay. However, its volatility is higher, and it can have more pronounced effects on cellular systems than DMSO at equivalent concentrations.< 1.0% (v/v)

Causality Behind Solvent Choice: For in vitro biological assays, the final concentration of the organic solvent must be kept below a cytotoxic threshold, typically <0.5% for DMSO.[6] Therefore, a high-concentration primary stock in DMSO is prepared, which is then serially diluted in an aqueous buffer or cell culture medium to achieve the final working concentration. If the required working concentration can be achieved by dissolving the compound directly in an aqueous buffer, this is often the superior method.

Solvent Selection Workflow

The following decision-making process should be used to select the appropriate solvent.

start Start: Define Required Stock Concentration exp_type What is the experimental system? start->exp_type cell_free Cell-Free Assay (e.g., Enzyme Kinetics) exp_type->cell_free Cell-Free cell_based Cell-Based Assay (e.g., Cytotoxicity, Signaling) exp_type->cell_based Cell-Based use_dmso Use DMSO for high concentration primary stock (e.g., 10-100 mM) cell_free->use_dmso check_aqueous Test solubility in Water or PBS at final working concentration cell_based->check_aqueous check_aqueous->use_dmso Insoluble use_aqueous Prepare stock directly in sterile Water or PBS check_aqueous->use_aqueous Soluble dilute Perform serial dilution in assay buffer. Ensure final DMSO conc. <0.5% use_dmso->dilute end Proceed to Experiment use_aqueous->end dilute->end

Caption: Logical workflow for selecting the optimal solvent.

Experimental Protocols

These protocols provide step-by-step instructions for preparing validated stock solutions.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is the standard method for creating a high-concentration primary stock for long-term storage and subsequent dilution.

Materials:

  • 3-Methyl-1-phenylpiperazine hydrochloride (MW = 212.72 g/mol )

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

  • Calibrated micropipettes

Procedure:

  • Calculation: Determine the mass of the compound required. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 212.72 g/mol * (1000 mg / 1 g) = 2.127 mg

  • Weighing: Tare a sterile microcentrifuge tube or vial on the analytical balance. Carefully weigh out 2.13 mg of 3-Methyl-1-phenylpiperazine hydrochloride directly into the vessel inside a chemical fume hood. Record the exact mass.

  • Solvent Addition: Add anhydrous DMSO to the vessel to achieve the final desired concentration. For the mass weighed in step 2, the required volume of DMSO is:

    • Volume (mL) = [Mass (mg) / 212.72 ( g/mol )] / 10 (mmol/L)

  • Dissolution: Cap the vessel tightly. Vortex vigorously for 1-2 minutes. If the solid is not fully dissolved, place the vessel in a bath sonicator for 5-10 minutes, or until the solution is clear.

    • Expert Insight: Sonication provides energy to break down the crystal lattice, facilitating dissolution without heating, which could potentially degrade the compound.[4]

  • Visual Quality Control: Inspect the solution against a bright light source. It must be a clear, homogenous solution with no visible particulates. If particulates are present, continue sonication or vortexing. Persistent insolubility may indicate the need for a lower stock concentration.

  • Aliquoting & Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into single-use volumes (e.g., 10-50 µL) in sterile, tightly-sealed microcentrifuge tubes.[6]

  • Labeling & Documentation: Clearly label each aliquot with the compound name, concentration, solvent, preparation date, and your initials. Record all details in your laboratory notebook.

  • Storage: Store the aliquots at -20°C for short-to-medium term (1-6 months) or at -80°C for long-term storage.[6]

Protocol 2: Preparation of a 1 mM Stock Solution in Sterile PBS

This protocol is for preparing a ready-to-use aqueous stock, ideal for direct addition to cell culture experiments.

Materials:

  • 3-Methyl-1-phenylpiperazine hydrochloride (MW = 212.72 g/mol )

  • Sterile 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Calibrated analytical balance

  • Sterile conical tube (e.g., 15 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Sterile single-use aliquots

Procedure:

  • Calculation: For 10 mL of a 1 mM stock solution:

    • Mass (mg) = 1 mmol/L * 10 mL * (1 L / 1000 mL) * 212.72 g/mol * (1000 mg / 1 g) = 2.127 mg

  • Weighing: Weigh 2.13 mg of the compound into a sterile 15 mL conical tube in a fume hood.

  • Solvent Addition: Add approximately 9 mL of sterile 1X PBS to the conical tube.

  • Dissolution: Cap the tube and vortex until the compound is fully dissolved. A brief sonication may be used if necessary.

  • Volume Adjustment & Final QC: Once dissolved, add sterile 1X PBS to bring the final volume to exactly 10 mL. The solution should be completely clear.

  • Sterile Filtration (Self-Validation Step): To ensure sterility for cell culture use, filter the solution through a 0.22 µm syringe filter into a new sterile conical tube. This is a critical self-validation step that removes any potential microbial contamination introduced during preparation.[6]

  • Aliquoting, Labeling, and Storage: Aliquot, label, and store as described in Protocol 1 (steps 6-8). Aqueous solutions are generally less stable long-term than DMSO stocks and should ideally be stored at -20°C and used within 1-3 months.

General Workflow for Stock Solution Preparation

The overall process can be visualized as a standardized workflow from receipt of the compound to final validated storage.

start_end start_end process process decision decision qc qc storage storage start Start: Compound Received safety Step 1: Review SDS & Don Appropriate PPE start->safety calc Step 2: Calculate Mass for Target Concentration safety->calc weigh Step 3: Weigh Compound in Fume Hood calc->weigh dissolve Step 4: Add Solvent & Promote Dissolution (Vortex/Sonicate) weigh->dissolve visual_qc QC Check 1: Visual Inspection (Clear & Particulate-Free?) dissolve->visual_qc visual_qc->dissolve Fail filter_decision Sterile Application? visual_qc->filter_decision Pass sterile_filter Step 5 (Optional): 0.22 µm Sterile Filtration filter_decision->sterile_filter Yes aliquot Step 6: Aliquot into Single-Use Volumes filter_decision->aliquot No sterile_filter->aliquot label Step 7: Label Vials (Name, Conc, Date, etc.) aliquot->label store Step 8: Store at -20°C or -80°C label->store end End: Ready for Use store->end

Caption: Standardized workflow for preparing stock solutions.

References

  • SMALL MOLECULES - Frequently Asked Questions . Captivate Bio. [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility . PubMed. [Link]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review . MDPI. [Link]

  • Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility . ResearchGate. [Link]

  • Preparing Stock Solutions . PhytoTech Labs. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION) . UNY. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor . PMC. [Link]

  • Solvent selection methodology for pharmaceutical processes: Solvent swap . DTU Research Database. [Link]

  • Purification of piperazine.
  • Resource-Efficient Solvent Utilization: Solvent Selection Criteria Based on Solvent Swap Characteristics . ACS Publications. [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide . PMC. [Link]

  • SAFETY DATA SHEET - 1-Phenylpiperazine hydrochloride . Thermo Fisher Scientific. [Link]

  • How do I remove piperazine from the solid compound? . ResearchGate. [Link]

  • (PDF) A system view of solvent selection in the pharmaceutical industry: Towards a sustainable choice . ResearchGate. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials . UNODC. [Link]

  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines . University of Florida Digital Collections. [Link]

  • 1-(3-METHOXYPHENYL)PIPERAZINE . SWGDrug. [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative . Isaac Scientific Publishing. [Link]

  • A process for preparing 1-methyl-3-phenylpiperazine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Methyl-1-phenylpiperazine

Welcome to the technical support guide for the synthesis of 3-Methyl-1-phenylpiperazine. This document is intended for researchers, chemists, and drug development professionals aiming to optimize their synthetic route to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Methyl-1-phenylpiperazine. This document is intended for researchers, chemists, and drug development professionals aiming to optimize their synthetic route to this valuable intermediate. Here, we address common challenges, provide in-depth troubleshooting advice in a direct question-and-answer format, and offer validated protocols to enhance reaction yield and purity.

Introduction: The Synthetic Challenge

3-Methyl-1-phenylpiperazine is a key structural motif in various pharmacologically active compounds. While several synthetic routes exist, achieving high yields consistently can be challenging due to issues with regioselectivity, competing side reactions, and difficult purifications. This guide focuses on a common and robust two-step approach: the initial formation of an N-substituted diamine intermediate followed by a cyclization step. By understanding the mechanistic principles behind each step, we can systematically troubleshoot and optimize the reaction for a successful outcome.

Core Synthesis Pathway Overview

A prevalent method for synthesizing 3-Methyl-1-phenylpiperazine involves the reaction of N-phenylethylenediamine with a propylene oxide equivalent, followed by cyclization of the resulting amino alcohol intermediate. This pathway offers a balance of accessible starting materials and manageable reaction conditions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis.

Q1: My overall yield is consistently low (<40%). What are the primary factors I should investigate?

Low overall yield is a common complaint that can often be traced back to one of three areas: incomplete reaction in either step, formation of significant byproducts, or loss of product during workup and purification.

Initial Checks:

  • Reagent Quality: Ensure the purity of your starting materials, particularly the N-phenylethylenediamine. Contaminants can interfere with the reaction.

  • Anhydrous Conditions: The cyclization step is often highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. Water can hydrolyze activating agents or quench intermediates.[1]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. An incomplete reaction will show the persistence of starting material.

If these initial checks do not resolve the issue, consider the specific steps below.

Q2: The initial reaction between N-phenylethylenediamine and propylene oxide is sluggish and produces multiple spots on TLC. How can I improve this step?

This step forms the key intermediate, N-(2-hydroxypropyl)-N'-phenylethylenediamine. The primary challenges are ensuring the reaction goes to completion and minimizing the formation of N,N'-bis(2-hydroxypropyl)ethylenediamine.[2]

Causality & Solutions:

  • Poor Nucleophilicity: The primary aliphatic amine of N-phenylethylenediamine is the intended nucleophile. The reaction can be slow if conditions are not optimal. Running the reaction in a protic solvent like methanol or ethanol at a slightly elevated temperature (e.g., 50-60 °C) can facilitate the proton transfer needed for ring-opening of the epoxide.

  • Stoichiometry Control: To prevent the formation of the di-substituted byproduct where propylene oxide reacts with both nitrogens, it is crucial to use a controlled amount of propylene oxide (typically 1.0-1.1 equivalents). A large excess of the diamine can also favor mono-alkylation but may complicate purification.

  • Slow Addition: Adding the propylene oxide dropwise to the heated solution of N-phenylethylenediamine helps maintain a low concentration of the electrophile, further disfavoring the di-substitution reaction.[2]

Q3: My cyclization step is inefficient, resulting in a low yield of the piperazine ring. What are the best strategies to promote ring closure?

The cyclization of N-(2-hydroxypropyl)-N'-phenylethylenediamine is the most critical and often lowest-yielding step. It requires the conversion of the terminal hydroxyl group into a good leaving group to allow for an intramolecular nucleophilic substitution (SN2) reaction by the secondary aniline-type nitrogen.

Causality & Solutions:

  • Poor Leaving Group: A hydroxyl group (-OH) is a poor leaving group. It must be activated. Several reagents can accomplish this, each with pros and cons.

    • Thionyl Chloride (SOCl₂): Converts the alcohol to an alkyl chloride. While effective, it generates HCl as a byproduct, which can protonate the amine nucleophile, rendering it inactive. This often necessitates the use of excess base to neutralize the acid.

    • Tosyl Chloride (TsCl): Converts the alcohol to a tosylate, an excellent leaving group.[3][4] This reaction is typically run in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl generated. This method is often cleaner and higher yielding than using SOCl₂.

    • Mitsunobu Reaction (PPh₃/DEAD or DIAD): Provides a mild and effective way to achieve cyclization. However, the reagents are expensive, and purification can be challenging due to phosphorus byproducts.

  • Suboptimal Reaction Conditions:

    • Temperature: For tosylation followed by cyclization, an initial low temperature (0 °C) for the tosylation is recommended, followed by heating (reflux) to drive the intramolecular SN2 reaction.

    • Solvent: A non-polar, aprotic solvent like toluene or dichloromethane is suitable for these reactions.

The diagram below illustrates the key cyclization process via tosylation.

Cyclization_Mechanism Intermediate N-(2-hydroxypropyl)- N'-phenylethylenediamine TsCl Tosyl Chloride (TsCl) Pyridine Intermediate->TsCl Activation Activated O-Tosyl Intermediate (Good Leaving Group) TsCl->Activated Heat Heat (Δ) Activated->Heat Intramolecular SN2 Cyclization SideReaction Polymerization/ Intermolecular reactions Activated->SideReaction (if too concentrated) Product 3-Methyl-1-phenylpiperazine Heat->Product

Caption: Key steps in the tosylation-cyclization pathway.

Q4: I am observing a significant byproduct with a mass corresponding to a dimer. How can this be avoided?

Dimerization or polymerization occurs when an activated intermediate from one molecule reacts with the amine of another molecule (intermolecular reaction) instead of cyclizing (intramolecular reaction).

Causality & Solutions:

  • High Concentration: The fundamental principle to favor intramolecular reactions over intermolecular ones is to use high dilution.[5] Running the cyclization step at a low concentration (e.g., 0.05-0.1 M) significantly increases the probability of the reactive ends of the same molecule finding each other.

  • Slow Addition: If performing a one-pot activation and cyclization, slowly adding the activating agent (e.g., TsCl) to the solution of the amino alcohol can help maintain a low concentration of the activated intermediate, further suppressing intermolecular side reactions.

The following diagram provides a troubleshooting workflow for low yield issues.

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Step 1: Verify Reagent Purity & Anhydrous Conditions Start->CheckPurity MonitorRxn Step 2: Monitor Reaction by TLC/LC-MS CheckPurity->MonitorRxn Analysis What is observed? MonitorRxn->Analysis Incomplete Incomplete Reaction Analysis->Incomplete Starting Material Remains Byproducts Significant Byproducts Analysis->Byproducts New Spots Formed OptimizeConditions Optimize Step 1: - Adjust stoichiometry - Use slow addition - Increase temperature/time Incomplete->OptimizeConditions OptimizeCyclization Optimize Step 2 (Cyclization): - Change activating agent (e.g., to TsCl) - Use high dilution - Ensure anhydrous conditions Byproducts->OptimizeCyclization

Caption: A systematic workflow for troubleshooting low yields.

Q5: What is the most effective method for purifying the final product, 3-Methyl-1-phenylpiperazine?

The product is a basic amine, which dictates the purification strategy. The choice between distillation, crystallization, or chromatography depends on the scale and the nature of the impurities.

  • Acid-Base Extraction: Before any other purification, an aqueous workup is essential. After the reaction, quench and dilute with water. Extract the organic layer. Wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate the piperazine product, pulling it into the aqueous layer. The neutral organic impurities can then be washed away with an organic solvent. Finally, basify the aqueous layer (e.g., with 50% NaOH) to a pH of 12-14 and extract the free-base product with a solvent like dichloromethane or ethyl acetate.[6][7][8]

  • Column Chromatography: For small to medium scales, flash column chromatography is very effective.

    • Stationary Phase: Silica gel is standard. However, the basic nature of the product can cause tailing. Pre-treating the silica with triethylamine (e.g., by flushing the column with a solvent system containing 1-2% triethylamine) can significantly improve peak shape.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is commonly used. The addition of ~1% triethylamine to the eluent is highly recommended.

  • Crystallization: If a high-purity solid can be obtained from the crude product, crystallization can be an excellent final purification step. The product can sometimes be isolated as light yellow crystals from solvents like isopropyl alcohol or cyclohexane.[6]

Experimental Protocols

Protocol 1: Optimized Synthesis of 3-Methyl-1-phenylpiperazine

Step A: Synthesis of N-(2-hydroxypropyl)-N'-phenylethylenediamine

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-phenylethylenediamine (13.6 g, 0.1 mol) and methanol (100 mL).

  • Heat the solution to 50 °C with stirring.

  • Add propylene oxide (6.4 g, 0.11 mol, 1.1 eq) dropwise over 30 minutes using an addition funnel.

  • After the addition is complete, maintain the reaction at 50 °C for 4-6 hours, monitoring the consumption of the starting diamine by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude oil is typically used in the next step without further purification.

Step B: Cyclization to 3-Methyl-1-phenylpiperazine via Tosylation

  • Place the crude N-(2-hydroxypropyl)-N'-phenylethylenediamine from Step A into a 1 L round-bottom flask and dissolve it in anhydrous toluene (500 mL). This high dilution is critical to minimize dimerization.

  • Add triethylamine (20.2 g, 0.2 mol, 2.0 eq) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (21.0 g, 0.11 mol, 1.1 eq) in anhydrous toluene (100 mL) dropwise over 1 hour. Maintain the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 2 hours.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours. Monitor the formation of the product and disappearance of the tosylated intermediate by LC-MS.

  • Cool the reaction to room temperature.

Protocol 2: Purification via Acid-Base Extraction and Chromatography
  • Pour the cooled reaction mixture from Protocol 1 into a separatory funnel containing 300 mL of water.

  • Separate the layers. Extract the aqueous layer with toluene (2 x 100 mL).

  • Combine all organic layers and wash them with 1M HCl (2 x 150 mL). The product will move into the aqueous (acidic) layer.

  • Combine the acidic aqueous layers. Wash this combined layer with ethyl acetate (100 mL) to remove any remaining non-basic impurities.

  • Cool the acidic aqueous layer in an ice bath and slowly add 50% w/w NaOH solution until the pH is >12.

  • Extract the now basic aqueous layer with dichloromethane (3 x 150 mL).

  • Combine the dichloromethane extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Prepare a silica gel column, pre-treated with a mobile phase of 98:1:1 Hexane:Ethyl Acetate:Triethylamine.

  • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elute the product using a gradient, starting with 98:1:1 Hexane:EtOAc:NEt₃ and gradually increasing the polarity with ethyl acetate.

  • Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to afford 3-Methyl-1-phenylpiperazine as a pure oil or light yellow solid.

Data Summary Table

The following table summarizes typical conditions and expected outcomes for the critical cyclization step.

Activating AgentBaseSolventTemperatureTypical Yield RangeKey Considerations
TsCl Pyridine or Et₃NToluene, DCM0 °C then Reflux60-80%High yield, clean reaction, requires heat.[3][4]
SOCl₂ Et₃NDCM0 °C to RT40-60%Generates acidic byproducts, can deactivate amine.
PPh₃/DIAD N/ATHF, DCM0 °C to RT55-75%Mild conditions, but reagent cost and byproduct removal are drawbacks.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis. BenchChem.
  • Shejul, P. B., & Vyavahare, A. V. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 805-810.
  • Huang, J., Xu, W., Xie, H., & Li, S. (2012). One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. The Journal of Organic Chemistry, 77(17), 7506–7511.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Sergeev, E. E., Gogin, L. L., & Boreskov Institute of Catalysis. (2022). Methods for the Catalytic Synthesis of Piperazine.
  • MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5683.
  • MDPI. (2021).
  • Google Patents. (2006). Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate. (U.S.
  • Al-Hiari, Y. M., et al. (2014). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 19(6), 7555-7568.
  • Google Patents. (2004). A process for preparing 1-methyl-3-phenylpiperazine.
  • Srinivasa Rao, D. V. N., et al. (2006).
  • Kráľová, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 576.
  • Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Current Drug Metabolism, 8(2), 115-128.
  • Quick Company. (n.d.). A Process For Preparing 1 Methyl 3 Phenylpiperazine. Retrieved from [Link]

  • Gilio, A. K., et al. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons.
  • Watson, A. J. B., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15, 213-217.
  • ResearchGate. (n.d.). A General and Convenient Synthesis of N-Aryl Piperazines.
  • Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(9), 1298.
  • de Faria, A. R., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Pharmaceuticals, 15(8), 990.
  • PrepChem.com. (n.d.). Synthesis of N,N'-bis(2-hydroxypropyl)ethylenediamine. Retrieved from [Link]

  • NIH. (2019). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Chemical Biology, 1(1), 18-32.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues with 3-Methyl-1-phenylpiperazine HCl

Welcome to the technical support center for 3-Methyl-1-phenylpiperazine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common solub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methyl-1-phenylpiperazine HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common solubility challenges encountered during experimental work. Our approach is rooted in foundational physicochemical principles to not only offer solutions but to empower you with the scientific rationale behind them.

Preamble: Understanding the Molecule

3-Methyl-1-phenylpiperazine hydrochloride is a salt of an organic base. The piperazine moiety, a six-membered ring with two nitrogen atoms, is a common scaffold in medicinal chemistry.[1] The hydrochloride salt form is generally employed to enhance aqueous solubility and stability compared to the free base.[2] However, its solubility is not without complexities, being influenced by factors such as pH, buffer composition, and the presence of co-solvents. Understanding these interactions is paramount to successful experimental design.

A predicted pKa for 1-Methyl-3-phenylpiperazine is approximately 8.52.[3] This value is critical as it dictates the ionization state of the molecule at a given pH, which in turn governs its solubility. As a weak base, 3-Methyl-1-phenylpiperazine HCl will be more soluble in acidic conditions where the piperazine nitrogens are protonated.[4]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 3-Methyl-1-phenylpiperazine HCl won't dissolve in water or my aqueous buffer (e.g., PBS). What should I do?

This is a common issue stemming from the hydrophobic phenyl and methyl groups on the piperazine ring. While the hydrochloride salt improves water solubility over the free base, it can still be challenging to dissolve, especially at neutral or near-neutral pH.

Root Cause Analysis:

  • pH-Dependent Solubility: As a salt of a weak base, 3-Methyl-1-phenylpiperazine HCl is significantly more soluble in acidic environments.[4] In neutral or alkaline buffers, the equilibrium can shift towards the less soluble free base form, leading to precipitation or poor dissolution.

  • Common Ion Effect: In buffers with high chloride concentrations, the solubility of the hydrochloride salt can be suppressed. This phenomenon, known as the common ion effect, can reduce the dissolution rate.[5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for aqueous solubility issues.

Step-by-Step Protocol for Aqueous Solubilization:

  • pH Adjustment:

    • Attempt to dissolve the compound in deionized water first.

    • If using a buffer like PBS (Phosphate-Buffered Saline), check the pH. If it is neutral (around 7.4), try preparing a buffer with a lower pH (e.g., 5.0-6.0). Remember to verify that the final pH is compatible with your experimental system (e.g., cell viability).

  • Co-Solvent Stock Solution:

    • For many applications, preparing a concentrated stock solution in an organic solvent is the most reliable method.[6]

    • Recommended Solvents:

      • Dimethyl sulfoxide (DMSO): Generally a good first choice. For the related compound 1-phenylpiperazine dihydrochloride, solubility is reported at 30 mg/mL.[7]

      • Ethanol: Another viable option. Solubility for 1-phenylpiperazine dihydrochloride is 2 mg/mL.[7]

    • Protocol for Stock Solution Preparation (10 mM in DMSO):

      • Weigh out the required amount of 3-Methyl-1-phenylpiperazine HCl (MW: 212.72 g/mol ). For 1 mL of a 10 mM stock, you will need 2.13 mg.

      • Add the appropriate volume of high-purity, anhydrous DMSO.

      • Vortex and/or gently warm the solution (to no more than 37°C) to aid dissolution.[8]

      • Once fully dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[9]

Q2: I successfully dissolved the compound in DMSO, but it precipitates when I dilute it into my cell culture medium or aqueous buffer. How can I prevent this?

This is a classic problem of a compound "crashing out" of solution when the solvent environment changes from organic to aqueous.

Root Cause Analysis:

  • Solvent Polarity Shift: The dramatic increase in polarity when a concentrated DMSO stock is added to an aqueous medium can cause the poorly water-soluble compound to precipitate.[8]

  • Supersaturation and Nucleation: You may be creating a transiently supersaturated solution that rapidly nucleates and precipitates.[10]

Strategies for Prevention:

StrategyMechanismConsiderations
Lower Stock Concentration Reduces the degree of supersaturation upon dilution.May require adding a larger volume of stock to the final solution.
Increase Final Co-Solvent % Maintains a more favorable solvent environment for the compound.Ensure the final co-solvent concentration is tolerated by your biological system (typically ≤0.5% for DMSO in cell culture).[11]
Use of Pluronic F-68 This non-ionic surfactant can help to stabilize the compound in solution and prevent precipitation.Prepare a 10% stock solution of Pluronic F-68 in water and add it to your final aqueous solution to a final concentration of 0.01-0.1%.
Stepwise Dilution Gradually acclimates the compound to the aqueous environment.Can be more time-consuming but is often effective.

Experimental Protocol for Dilution:

  • Vigorous Mixing: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can sometimes prevent the formation of localized high concentrations that lead to precipitation.

  • Temperature: Perform the dilution at room temperature or 37°C, as solubility is often higher at elevated temperatures.

  • Check for Precipitate: After dilution, visually inspect the solution for any cloudiness or precipitate. If observed, centrifugation and filtration of the supernatant may be necessary, but this will alter the final concentration.

Q3: I am concerned about the stability of 3-Methyl-1-phenylpiperazine HCl in my experimental solutions. What are the potential stability issues and how can I mitigate them?

Stability is a critical factor for obtaining reproducible results. The primary concerns for piperazine derivatives are hydrolysis and photodegradation.

Root Cause Analysis:

  • Hydrolysis: Phenylpiperazine derivatives can be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures.[12]

  • Photostability: Compounds with aromatic rings and conjugated systems can be sensitive to light, leading to degradation.[13]

Mitigation and Best Practices:

  • Solution Preparation: Always prepare solutions fresh for each experiment whenever possible.[14]

  • Storage:

    • Store solid compound in a tightly sealed container, protected from light and moisture.

    • Store stock solutions in amber vials at -20°C or -80°C.[9] Aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[9]

  • Experimental Conditions: Conduct experiments under subdued lighting to minimize photodegradation.

Forced Degradation Study Workflow (for stability assessment):

G cluster_0 Forced Degradation Study cluster_1 Analysis A Prepare Solutions of 3-Methyl-1-phenylpiperazine HCl B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidative Stress (e.g., 3% H2O2, RT) A->D E Photostability (Light exposure) A->E F Analyze samples at time points by HPLC B->F C->F D->F E->F G Quantify parent compound and identify degradation products F->G

Sources

Troubleshooting

Technical Support Center: 3-Methyl-1-phenylpiperazine (3-MPP) Stability Guide

Ticket ID: 3MPP-STAB-001 Status: Resolved Subject: Minimizing degradation of 3-Methyl-1-phenylpiperazine in solution Assigned Specialist: Senior Application Scientist Executive Summary This guide addresses the stability...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: 3MPP-STAB-001 Status: Resolved Subject: Minimizing degradation of 3-Methyl-1-phenylpiperazine in solution Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the stability profile of 3-Methyl-1-phenylpiperazine (CAS: 5271-27-2), a structural analog of mCPP and a common metabolic intermediate. Researchers often encounter degradation due to the molecule's secondary amine functionality and the photosensitivity of the N-phenyl moiety.

The Critical Takeaway: 3-MPP is kinetically stable in solid form (HCl salt) at -20°C but thermodynamically unstable in solution when exposed to dissolved oxygen and UV light. Oxidative N-dealkylation and N-oxide formation are the primary degradation pathways.

Module 1: The Stability Matrix (The "Why")

Before troubleshooting, you must understand the chemical vulnerabilities of 3-MPP.

VulnerabilityMechanismVisual IndicatorPrevention Strategy
Oxidation Attack on the secondary amine (N4) or the benzylic-like carbon by dissolved oxygen/peroxides.Solution turns Yellow/Brown .Sparge solvents with Argon/N2; use antioxidant-free solvents.
Photolysis UV-induced excitation of the phenyl-piperazine bond.Precipitate formation or UV-Vis spectrum shift.Use Amber glassware; work under low-light conditions.
Hygroscopicity The HCl salt absorbs atmospheric moisture, leading to hydrolysis.Clumping of powder; "wet" appearance.Store in desiccators; warm to RT before opening vials.
Racemization The chiral center at C3 can racemize under harsh pH conditions.Loss of biological enantioselectivity (no visual change).Maintain pH 4.0–8.0; avoid boiling in strong acid/base.

Module 2: Standard Operating Procedures (SOPs)

SOP-01: Preparation of a Stable Stock Solution

Use this protocol to maximize the half-life of 3-MPP in solution.

Reagents Required:

  • 3-Methyl-1-phenylpiperazine (HCl salt preferred for stability).

  • Solvent: DMSO (Anhydrous, ≥99.9%) or Methanol (HPLC Grade). Avoid Ethers (THF) due to peroxide risk.

  • Gas: Argon or Nitrogen balloon.

Protocol:

  • Equilibration: Allow the lyophilized product vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial introduces condensation, accelerating degradation.

  • Solvent Sparging: Bubble Argon through your chosen solvent (DMSO/Methanol) for 5 minutes to remove dissolved oxygen.

  • Dissolution: Dissolve the 3-MPP to a high concentration (e.g., 10–50 mM). Higher concentrations are self-shielding and relatively more stable than dilute working solutions.

  • Aliquoting: Immediately divide the stock into single-use aliquots (e.g., 50 µL) in light-tight (amber) microtubes.

  • Cryopreservation: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C .

Self-Validating Step:

Before using a thawed aliquot, perform a visual check against a white background. If the clear solution has turned faint yellow, oxidation has occurred (>5% degradation). Discard.

Module 3: Troubleshooting & FAQs

Q1: "My solution turned yellow overnight. Can I still use it?"

Diagnosis: Oxidative Degradation. The yellow color typically indicates the formation of N-oxides or quinoid-type species derived from the phenyl ring oxidation.

  • Verdict: Do NOT use for quantitative assays (Ki determination, IC50). The degradation products are often reactive electrophiles that can interfere with biological targets.

  • Fix: Ensure your solvent (especially DMSO) is fresh. Old DMSO accumulates peroxides. Use the "Argon Sparge" method described in SOP-01.

Q2: "I see a new peak at RRT 1.05 in my HPLC chromatogram."

Diagnosis: Impurity or Degradant. In reverse-phase HPLC, N-oxides usually elute slightly earlier than the parent amine due to increased polarity. However, if the peak is later (RRT > 1), it may be a ring-opened byproduct or a reaction with a solvent impurity (e.g., acetaldehyde in methanol forming an aminal).

  • Action: Run a blank injection of your solvent. If the peak persists in the sample, check the pH. 3-MPP is basic; ensure your mobile phase buffer (e.g., TFA or Formic Acid) is sufficient to protonate the amine for good peak shape.

Q3: "The powder won't dissolve in PBS (pH 7.4)."

Diagnosis: Solubility Limit of the Free Base. If you purchased the free base (oil/low-melting solid), it is lipophilic and poorly soluble in neutral water.

  • Fix:

    • Dissolve the free base in 100% DMSO first.

    • Dilute slowly into PBS while vortexing. Keep the final DMSO concentration < 1% to avoid cytotoxicity in cells.

    • Alternatively, convert to the HCl salt by adding equimolar 0.1 M HCl, which vastly improves aqueous solubility.

Module 4: Diagnostic Workflow (Decision Tree)

Use this logic flow to resolve stability issues in real-time.

Troubleshooting_3MPP Start Issue Detected with 3-Methyl-1-phenylpiperazine Obs_Color Observation: Solution Turned Yellow Start->Obs_Color Obs_Precip Observation: Precipitate / Cloudiness Start->Obs_Precip Obs_HPLC Observation: Extra HPLC Peaks Start->Obs_HPLC Cause_Ox Cause: Oxidation (N-oxide formation) Obs_Color->Cause_Ox Cause_Sol Cause: Solubility Limit or pH Mismatch Obs_Precip->Cause_Sol Cause_Imp Cause: Solvent Impurity or Photolysis Obs_HPLC->Cause_Imp Action_Argon Action: Discard. Prepare fresh in degassed DMSO under Argon. Cause_Ox->Action_Argon Action_pH Action: Check Form (Base vs Salt). Add dilute HCl or increase DMSO %. Cause_Sol->Action_pH Action_Dark Action: Use Amber Vials. Check Solvent Grade. Cause_Imp->Action_Dark

Figure 1: Diagnostic decision tree for identifying and resolving 3-MPP degradation issues.

Module 5: Solubility & Solvent Compatibility Data

Refer to this table before designing your experiment.

SolventSolubility (HCl Salt)Solubility (Free Base)Stability RiskRecommendation
Water / PBS High (>10 mg/mL)Low / InsolubleHydrolysis (Low risk)Good for immediate use.
DMSO High (>30 mg/mL)HighOxidation (if not fresh)Excellent for stock solutions (-20°C).
Ethanol ModerateHighTransesterification (Rare)Good ; keep cold.
Acetone LowModerateSchiff Base formationAVOID . Reacts with primary/secondary amines.
Chloroform LowHighPhotolysis (radical formation)Avoid for storage.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 2760009, 1-Methyl-3-phenylpiperazine. Retrieved from [Link]

  • Baumann, M. H., et al. (2005).[1][2] "N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA)."[1] Neuropsychopharmacology, 30(3), 550-560.[1] (Demonstrates stability protocols for phenylpiperazine analogs).

Sources

Optimization

Resolving hygroscopicity problems in 3-Methyl-1-phenylpiperazine HCl storage

Topic: Resolving Hygroscopicity & Storage Stability Ticket ID: #MPP-HCl-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Executive Summary You are likely accessing this guide because your 3-Methyl-1-ph...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Hygroscopicity & Storage Stability

Ticket ID: #MPP-HCl-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely accessing this guide because your 3-Methyl-1-phenylpiperazine hydrochloride (3-MPP HCl) has transitioned from a free-flowing powder to a sticky gum, a solid clump, or a deliquescent liquid.

Piperazine salts are notoriously hygroscopic due to the high hydration energy of the protonated amine nitrogens. This guide provides a scientifically grounded workflow to recover compromised samples, prevent recurrence, and correct analytical data for moisture content.

Part 1: Emergency Recovery (Troubleshooting)

Status Check: Is my sample usable?

Before attempting synthesis or biological assays, assess the physical state of your material. Use the decision tree below to select the correct recovery protocol.

RecoveryWorkflow Start Assess Physical State State1 Free-Flowing Powder Start->State1 State2 Sticky/Clumping Start->State2 State3 Liquefied (Deliquesced) Start->State3 Action1 Proceed to Storage (See Part 2) State1->Action1 Action2 Protocol A: Vacuum Desiccation State2->Action2 Action3 Protocol B: Azeotropic Drying State3->Action3

Figure 1: Triage workflow for hygroscopic salt recovery.

Protocol A: Vacuum Desiccation (For Clumping)

Applicability: Mild moisture uptake where the crystal lattice is intact but surface adsorption has caused bridging.

  • Transfer: Place the clumped salt into a wide-mouth weighing boat or crystallization dish. Break up large chunks with a clean spatula to maximize surface area.

  • Desiccant Setup: Prepare a vacuum desiccator with Phosphorus Pentoxide (

    
    ) .
    
    • Note: Silica gel is often insufficient for amine salts once they have clumped.

      
       provides the necessary chemical avidity.
      
  • Vacuum Cycle: Apply vacuum (<10 mbar).

  • Duration: Leave for 24–48 hours.

  • Verification: The material should return to a friable powder.

Protocol B: Azeotropic Distillation (For Deliquescence)

Applicability: When the salt has absorbed enough water to dissolve (liquefaction). Heating this "syrup" directly often leads to decomposition or "glass" formation.

  • Dissolution: Dissolve the wet material in a minimal amount of anhydrous Ethanol or Methanol to ensure homogeneity.

  • Azeotrope Addition: Add 5–10 equivalents of Toluene .

    • Mechanism:[1] Toluene forms a low-boiling azeotrope with water and alcohol, carrying moisture out of the system at temperatures below the salt's decomposition point.

  • Evaporation: Rotary evaporate at 40–50°C under reduced pressure.

  • Repetition: If a gum remains, re-suspend in toluene and repeat.

  • Final Drying: Finish with Protocol A (Vacuum Desiccation) to remove trace solvent.

Part 2: Prevention & Storage Architecture[2]

Once dried, 3-MPP HCl must be stored in a "Zero-Flux" environment. The standard plastic caps on commercial vials are permeable to water vapor over time.

The "Double-Containment" Standard

Do not rely on Parafilm. Parafilm is moisture-permeable over long durations.

StorageLogic Material Dried 3-MPP HCl Primary Primary Container: Glass Vial + Teflon-lined Cap Material->Primary Sealed under Argon Secondary Secondary Container: Jar with Desiccant Pack Primary->Secondary Placed inside Env Environment: -20°C Freezer Secondary->Env Long-term storage

Figure 2: The Double-Containment Storage System to prevent moisture ingress.

Desiccant Selection Guide

Not all desiccants are compatible with amine salts.

Desiccant MaterialSuitabilityNotes
Silica Gel ModerateGood for general secondary containment. Reversible.
Phosphorus Pentoxide (

)
Excellent Best for drying; chemically reacts with water. Non-reversible.
Calcium Chloride (

)
Poor Can form liquid brine that contaminates samples. Avoid.
Molecular Sieves (4Å) GoodEffective, but dust can contaminate the sample if not bagged.

Part 3: Analytical Impact & Correction

Even with proper storage, "dry" amine salts often contain 1–3% water by weight. Ignoring this leads to stoichiometry errors in synthesis and potency calculation errors in pharmacology.

FAQ: How do I determine the exact water content?

The Gold Standard: Karl Fischer (KF) Titration.[2] The Problem: Amines are basic. They can shift the pH of the KF reagent, causing a "fading endpoint" or false high readings.[3] The Solution: Use a Buffered KF Method .

  • Add Salicylic Acid or Benzoic Acid to the KF titration vessel before adding your sample.

  • This neutralizes the amine and buffers the pH to the optimal range (pH 5–7) for the iodine-water reaction.

FAQ: How do I correct my Stoichiometry?

If you cannot dry the sample completely, you must adjust the molecular weight (MW) used in your calculations.



Example:

  • Target: 1.0 mmol of 3-MPP HCl (MW = 212.72 g/mol ).

  • KF Result: 5.0% Water content.

  • Calculation:

    
    
    
  • Action: Weigh 223.9 mg (instead of 212.7 mg) to get 1.0 mmol of active compound.

Part 4: The Chemical Context[5][6]

Why is 3-MPP HCl so hygroscopic?

The hygroscopicity is thermodynamic. The crystal lattice energy of the hydrochloride salt is competing with the hydration energy of the ions.

  • N-Protonation: The HCl protonates the piperazine nitrogen, creating a concentrated positive charge.

  • Hydrogen Bonding: Water molecules in the air are strong dipoles. They are attracted to this charge and form a "hydration shell."

  • Deliquescence: If the energy released by forming these water-ion bonds exceeds the energy holding the crystal together, the crystal lattice collapses, and the salt dissolves in the absorbed water.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for drying amine salts).
  • Vance, A. (2025).

Sources

Troubleshooting

Troubleshooting baseline noise in 3-Methyl-1-phenylpiperazine NMR spectra

TECHNICAL SUPPORT CENTER: NMR SPECTROSCOPY DIVISION Subject: Troubleshooting Baseline Anomalies in 3-Methyl-1-phenylpiperazine (3-MPP) Ticket ID: NMR-3MPP-DYN-001 Support Tier: Senior Application Scientist Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT CENTER: NMR SPECTROSCOPY DIVISION Subject: Troubleshooting Baseline Anomalies in 3-Methyl-1-phenylpiperazine (3-MPP) Ticket ID: NMR-3MPP-DYN-001 Support Tier: Senior Application Scientist

Executive Summary

You are likely observing "baseline noise" that is not random noise, but rather deterministically broadened signals caused by the conformational dynamics of the piperazine ring.

3-Methyl-1-phenylpiperazine (3-MPP) presents a "perfect storm" for NMR baseline issues:

  • Conformational Exchange: The piperazine ring undergoes chair-chair inversion at rates often comparable to the NMR time scale at room temperature (298 K).

  • Chirality: The C3-methyl group creates a chiral center, rendering geminal protons diastereotopic.

  • Nitrogen Quadrupole: The N-phenyl and N-H nitrogens can induce further broadening.

This guide distinguishes between Chemical Noise (dynamics/exchange) and Instrumental Artifacts (acoustic ringing) and provides self-validating protocols to resolve them.

Part 1: Triage – Is Your Baseline "Rolling" or "Humping"?

Before adjusting parameters, identify the morphology of the baseline distortion.

SymptomVisual CharacteristicProbable CauseImmediate Action
The "Rolling" Hill Sinusoidal waves (smiles/frowns) spanning the whole spectrum.Acoustic Ringing (Instrumental)Apply Backward Linear Prediction (LPC).
The Broad Hump Wide, low-intensity mounds, specifically between 2.5–3.5 ppm.Ring Inversion (Chemical Dynamics)Run Variable Temperature (VT) NMR.
The Missing H Integration of aliphatic region is low; baseline is uneven.Proton Exchange (Solvent)Switch solvent to DMSO-

.

Part 2: Troubleshooting Guides

Module A: The "Ghost" Signals (Chemical Dynamics)

Issue: The baseline between 2.5 ppm and 4.0 ppm is not flat; it contains broad, undefined "humps" that ruin integration. Scientific Mechanism: The piperazine ring exists in two chair conformations. At room temperature, the ring flips between these states.

  • Fast Exchange (

    
    ):  You see a sharp, averaged signal.
    
  • Slow Exchange (

    
    ):  You see distinct signals for axial and equatorial protons.
    
  • Intermediate Exchange (

    
    ):  This is the danger zone. Signals broaden extensively, often flattening into the baseline, mimicking "noise" [1].
    

For 3-MPP, the N-Phenyl group adds steric bulk, often slowing this exchange into the intermediate regime at 298 K.

Protocol: Variable Temperature (VT) Validation

  • Prepare Sample: 10 mg 3-MPP in 0.6 mL DMSO-

    
     (preferred over CDCl
    
    
    
    for higher boiling point).
  • Acquire Reference: Run standard proton NMR at 25°C (298 K).

  • Heat: Increase probe temperature to 50°C (323 K) and acquire.

    • Result: If the "noise" sharpens into defined multiplets, you have confirmed Dynamic Exchange .

  • Cool (Optional): If heating is insufficient, cooling to -20°C (253 K) will freeze the conformers, revealing distinct axial/equatorial signals (though the spectrum will be complex due to the C3 chiral center).

Expert Insight: The C3-methyl group makes the protons on C2 and C6 diastereotopic. Even in the fast exchange limit (high temp), they will not simplify to a singlet. They will resolve into complex ABX or AB patterns [2].

Module B: The "Rolling" Baseline (Acoustic Ringing)

Issue: A low-frequency sinusoidal wobble (smile or frown) affects the entire baseline. Scientific Mechanism: This is Acoustic Ringing .[1][2] The radiofrequency (RF) pulse induces mechanical vibrations in the probe coil.[2] These vibrations generate a secondary oscillating magnetic field detected by the receiver. This is most common in low-frequency nuclei or when using wide spectral widths [3].

Protocol: Backward Linear Prediction (LPC) Do not attempt to shim this away. It is a processing artifact.

  • Open Processing Software (TopSpin, MestReNova, etc.).

  • Locate FID Processing: Find the Linear Prediction settings.

  • Select "Backward" or "Basis" LPC.

  • Parameters:

    • Points to Predict: 16–32 (typically the first few points of the FID are corrupted by the ringing).

    • Basis: Time-domain.

  • Reprocess: FFT

    
     Phase. The roll should vanish.
    
Module C: Solvent-Induced Broadening

Issue: The amine proton (


) is missing or the aliphatic peaks are shifting/broadening unpredictably.
Scientific Mechanism: 
Chloroform-

(

) naturally decomposes to form trace DCl (acid) and phosgene.
  • Protonation: The basic N4 nitrogen in piperazine accepts a proton from DCl (

    
    ).
    
  • Exchange: This ammonium species undergoes rapid exchange, broadening the signal and shifting adjacent CH protons [4].

Protocol: Solvent Swap & Neutralization

  • Immediate Fix: Filter the

    
     solution through a small plug of Basic Alumina  or K
    
    
    
    CO
    
    
    directly into the NMR tube to remove acid traces.
  • Recommended Fix: Switch to DMSO-

    
     .
    
    • DMSO is a hydrogen-bond acceptor.[3] It "locks" the

      
       proton in place via H-bonding, slowing exchange and often revealing the 
      
      
      
      as a sharp signal (or broad triplet) [5].

Part 3: Diagnostic Logic Pathways

Workflow 1: The Troubleshooting Logic Tree

TroubleshootingTree Start Start: Baseline Anomaly Observation Analyze Morphology Start->Observation IsRolling Is it a continuous Sine Wave? Observation->IsRolling IsHumping Are there broad humps (2-4 ppm)? IsRolling->IsHumping No Acoustic Diagnosis: Acoustic Ringing IsRolling->Acoustic Yes Dynamics Diagnosis: Conformational Exchange IsHumping->Dynamics Yes Solvent Diagnosis: Acidic Impurities IsHumping->Solvent No (Shifting peaks) ActionLPC Action: Backward Linear Prediction Acoustic->ActionLPC ActionVT Action: Run VT-NMR (Heat to 50°C) Dynamics->ActionVT ActionBase Action: Filter thru Basic Alumina Solvent->ActionBase

Caption: Decision matrix for isolating the source of baseline noise in piperazine derivatives.

Workflow 2: Piperazine Conformational Dynamics

PiperazineFlip cluster_0 NMR Time Scale Slow Slow Exchange (Low Temp) Distinct Axial/Eq Signals Inter Intermediate Exchange (Room Temp) Broad 'Baseline Noise' Slow->Inter Heat Fast Fast Exchange (High Temp) Sharp Averaged Signals Inter->Fast Heat Fast->Inter Cool

Caption: The effect of temperature on piperazine ring inversion signals. 3-MPP often sits in the "Intermediate" zone at 25°C.

Part 4: Data Summary & Expectations

Table 1: Expected Chemical Shifts for 3-Methyl-1-phenylpiperazine (in CDCl


) 
Note: Due to the C3 chiral center, protons are non-equivalent. Values are approximate.
PositionTypeShift (

ppm)
Multiplicity (High Temp)Troubleshooting Note
Aromatic Phenyl6.8 – 7.3MultipletsUsually sharp; less affected by exchange.
C2

(adj. to N-Ph)
3.4 – 3.7dd or mDiastereotopic. Often appears as complex broad humps at RT.
C3

(Methine)
2.9 – 3.1MultipletCoupled to Methyl.
C5/C6

2.6 – 3.2MultipletsHighly sensitive to ring flip broadening.
Me

1.1 – 1.2DoubletSharpest aliphatic signal. Use for calibration.
NH Amine1.5 – 2.0Broad SingletWanders with concentration/pH.

References

  • Reich, H. J. (2023). Dynamic NMR Effects. University of Wisconsin-Madison. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Chapter 9: Dynamics and Exchange.
  • Chiu, M., et al. (2023). Removing acoustic ringing baseline curvature in 13C NMR spectra. Magnetic Resonance in Chemistry. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Abraham, R. J., & Byrne, J. J. (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. [Link]

Sources

Optimization

Purification strategies for low-purity 3-Methyl-1-phenylpiperazine samples

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of low-purity 3-Methyl-1-phenylpiperazine (3-MPP) samples. The...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of low-purity 3-Methyl-1-phenylpiperazine (3-MPP) samples. The following sections are designed to offer practical, field-proven insights and troubleshooting strategies to achieve high-purity 3-MPP for your research and development needs.

Understanding Your Low-Purity 3-Methyl-1-phenylpiperazine Sample

Before embarking on a purification strategy, it's crucial to understand the nature of your sample. Low purity in a 3-MPP sample can stem from various sources, primarily related to its synthesis. Common impurities may include unreacted starting materials, byproducts from side reactions, or residual reagents.

Potential Impurities in Synthetic 3-MPP:

  • Isomeric Impurities: Synthesis routes can sometimes lead to the formation of isomers such as 1-methyl-2-phenylpiperazine, which can be challenging to separate due to similar physical properties.

  • Precursor Molecules: Depending on the synthetic pathway, unreacted starting materials like 2-phenylpiperazine may be present.

  • Over-alkylation Products: The synthesis might yield di-substituted products like 1,4-dimethyl-2-phenylpiperazine.

  • Reagents and Solvents: Residual solvents and reagents used during the synthesis and workup can also contaminate the final product.

Initial Assessment of Your Sample:

A preliminary analysis of your low-purity sample is highly recommended. Techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Gas Chromatography-Mass Spectrometry (GC-MS) can provide valuable information about the number and nature of the impurities present, guiding your choice of purification method.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the purification of 3-Methyl-1-phenylpiperazine and provides practical solutions.

Recrystallization

Q1: My 3-MPP sample won't crystallize from the chosen solvent. What should I do?

A1: This is a common issue that can arise from several factors. Here's a troubleshooting workflow:

  • Too Much Solvent: You may have used an excessive amount of solvent, making the solution too dilute for crystals to form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1][2]

  • Supersaturation: The solution might be supersaturated. Try to induce crystallization by:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates nucleation sites for crystal growth.[1]

    • Seeding: If you have a small crystal of pure 3-MPP, add it to the solution to act as a seed crystal.[2]

  • Inappropriate Solvent: The chosen solvent may not be suitable. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[1] If your compound is soluble at room temperature, the solvent is not a good choice. You may need to screen other solvents or consider a mixed-solvent system.

Q2: My 3-MPP sample "oils out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.[3]

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[3]

  • Solvent Modification:

    • Add a small amount of a solvent in which the compound is more soluble to the hot solution to lower the saturation point.

    • Consider a different solvent or a mixed-solvent system.[4] A common approach is to dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes turbid, then add a few drops of the "good" solvent to clarify before cooling.[4][5]

Q3: What are some good starting solvents for the recrystallization of 3-MPP?

A3: Based on its structure (a basic amine with a phenyl group), you can start with the following solvents. It is always best to perform small-scale solubility tests first.

SolventRationale
IsopropanolMentioned in literature for crystallizing N-methyl-3-phenyl piperazine.[4]
EthanolGenerally a good solvent for many organic compounds.[6]
Acetone/HexaneA mixed solvent system where acetone is the "good" solvent and hexane is the "poor" solvent.[6][7]
Toluene/HexaneAnother potential mixed-solvent system.
WaterAs 3-MPP is a base, it might be possible to dissolve it in an acidic aqueous solution and then precipitate the pure compound by adding a base.

Recrystallization Troubleshooting Flowchart:

Caption: Troubleshooting workflow for 3-MPP recrystallization.

Vacuum Distillation

Q4: I am considering vacuum distillation for my 3-MPP sample. When is this method appropriate?

A4: Vacuum distillation is suitable for compounds that have a high boiling point or are thermally sensitive at atmospheric pressure.[8][9][10] Since 3-MPP is a solid with a relatively high boiling point, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.

Q5: My sample is bumping violently during vacuum distillation. How can I prevent this?

A5: Bumping is the sudden, violent boiling of a liquid and is a common problem in vacuum distillation.

  • Stirring: Ensure vigorous and constant stirring using a magnetic stir bar. This is the most effective way to prevent bumping. Boiling chips are generally not effective under vacuum as the trapped air is quickly removed.[11]

  • Heating: Heat the sample slowly and evenly. A water or oil bath is recommended over a heating mantle.

  • Vacuum Application: Apply the vacuum gradually to prevent sudden boiling of volatile components.[12]

  • Anti-Bumping Granules: Special anti-bumping granules designed for vacuum distillation can be used.[13]

Q6: My sample is foaming into the condenser during vacuum distillation. What should I do?

A6: Foaming can be caused by the presence of surfactants or high viscosity.

  • Larger Flask: Use a distillation flask that is less than half full to provide more headspace for the foam to collapse.

  • Claisen Adapter: A Claisen adapter can provide extra volume and prevent foam from reaching the condenser.[14]

  • Controlled Vacuum: If foaming occurs, you can temporarily reduce the vacuum to allow the foam to subside.[12][15]

  • Anti-Foaming Agents: In some cases, a small amount of an anti-foaming agent can be added, but be sure it will not contaminate your final product.[12]

Vacuum Distillation Setup and Troubleshooting:

Caption: Key components and troubleshooting for vacuum distillation.

Column Chromatography

Q7: My 3-MPP is streaking badly on a silica gel TLC plate and column. How can I improve the separation?

A7: Streaking of basic compounds like 3-MPP on silica gel is a common problem due to the acidic nature of silica, which leads to strong, non-ideal interactions.

  • Basic Modifier: Add a small amount of a basic modifier to your eluent. Triethylamine (0.1-1%) is commonly used. This will neutralize the acidic sites on the silica gel and lead to sharper bands.[16] A solution of ammonia in methanol can also be used as part of the mobile phase.[17]

  • Alternative Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.[17][18]

    • Amine-functionalized silica: This is an excellent option for purifying amines and often provides better results than simply adding a basic modifier to the eluent.[16]

Q8: How do I choose an appropriate solvent system for column chromatography of 3-MPP?

A8: The ideal solvent system should provide a good separation of 3-MPP from its impurities on a TLC plate, with the Rf value of 3-MPP being around 0.2-0.4 for good column separation.

  • Start with a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.

  • Run TLC plates with varying ratios of these solvents.

  • If the compound does not move from the baseline, a more polar modifier like methanol may be needed.

  • Remember to add a basic modifier (e.g., 0.5% triethylamine) to all your solvent systems to prevent streaking.

Example Solvent Systems to Screen (with 0.5% Triethylamine):

  • Hexane / Ethyl Acetate gradients

  • Dichloromethane / Methanol gradients

Decision Tree for Purification Strategy:

Purification_Strategy Start Low-Purity 3-MPP TLC Run TLC Analysis Start->TLC Impurity_Type What is the nature of the impurities? TLC->Impurity_Type Volatile Volatile vs. Non-volatile Impurity_Type->Volatile Different Volatility Polarity Similar Polarity Impurity_Type->Polarity Different Polarity Distillation Vacuum Distillation Volatile->Distillation Recrystallization Recrystallization Polarity->Recrystallization Significantly Different Chromatography Column Chromatography Polarity->Chromatography Similar

Caption: Decision tree for selecting a purification strategy for 3-MPP.

Detailed Experimental Protocols

Protocol 1: Recrystallization of 3-Methyl-1-phenylpiperazine (Mixed-Solvent System)

This protocol uses a solvent/antisolvent approach, which is effective when a single ideal solvent cannot be found.[4]

Materials:

  • Low-purity 3-Methyl-1-phenylpiperazine

  • Erlenmeyer flask

  • Hot plate

  • "Good" solvent (e.g., acetone, isopropanol)

  • "Poor" solvent (e.g., hexane, water)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the low-purity 3-MPP in an Erlenmeyer flask.

  • Heat the "good" solvent in a separate beaker.

  • Add the minimum amount of hot "good" solvent to the 3-MPP to dissolve it completely.

  • Slowly add the "poor" solvent dropwise to the hot solution with swirling until you observe persistent cloudiness (turbidity).

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold "poor" solvent.

  • Dry the crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol is for the purification of 3-MPP using silica gel with a basic modifier.

Materials:

  • Low-purity 3-Methyl-1-phenylpiperazine

  • Chromatography column

  • Silica gel

  • Eluent (e.g., Hexane/Ethyl Acetate with 0.5% Triethylamine)

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Prepare the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack evenly.

  • Load the Sample:

    • Dissolve the low-purity 3-MPP in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the silica gel.

  • Elute the Column:

    • Begin eluting with the least polar solvent mixture.

    • Gradually increase the polarity of the eluent to move the compound down the column.

  • Collect Fractions:

    • Collect fractions in separate tubes.

  • Analyze Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain the pure 3-MPP.

  • Combine and Concentrate:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Handling and Storage of Purified 3-Methyl-1-phenylpiperazine

3-Methyl-1-phenylpiperazine is known to be air-sensitive.[19] Exposure to air and moisture can lead to degradation, forming impurities over time.

  • Inert Atmosphere: Handle the purified compound under an inert atmosphere (e.g., nitrogen or argon), especially when transferring or weighing. A glove box or Schlenk line is ideal.[20][21]

  • Storage: Store the purified 3-MPP in a tightly sealed container, preferably under an inert atmosphere, in a cool, dark, and dry place. Amber vials are recommended to protect from light.[20]

References

  • Mixed-solvent recrystallisation. University of York. [Link]

  • How to Minimize Bumping and Foaming. Laboratory Supply Network. [Link]

    • Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of. Unknown. [Link]

  • Lab Procedure: Recrystallization. LabXchange. [Link]

  • Recrystallization. Unknown. [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. [Link]

  • 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations. University of York. [Link]

  • Distillation. University of Colorado Boulder. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Experiment 9 — Recrystallization. Unknown. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • Column Chromatography Notes. University of Rochester. [Link]

  • Foam is foe in rotary evaporation. Here is how to prevent it. Buchi.com. [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. [Link]

  • Vacuum Distillation. Oregon State University. [Link]

  • Purification of strong polar and basic compounds : r/Chempros. Reddit. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Column chromatography. Unknown. [Link]

  • RECRYSTALLISATION. Unknown. [Link]

  • Column Chromatography. University of Colorado Boulder. [Link]

  • Recrystallization - Single Solvent. McMaster University. [Link]

  • What is Vacuum Distillation & How Does it Work?. Lechler. [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros. Reddit. [Link]

  • 5.4C: Step-by-Step Procedures for Vacuum Distillation. Chemistry LibreTexts. [Link]

  • The Manipulation of Air-Sensitive Compounds. Unknown. [Link]

  • How can i isolate polar basic compound with silica gel column chromatography?. ResearchGate. [Link]

  • Handling air-sensitive reagents AL-134. MIT. [Link]

  • Vacuum Distillation: Process, Applications & Pump Requirements. BRANDTECH Scientific. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]

  • How To: Purify by Distillation. University of Rochester. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]

  • HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. [Link]

  • How to isolate Imine by column chromatography?. ResearchGate. [Link]

  • Thin–layer Chromatography (TLC). ScienceDirect. [Link]

  • Monitoring Reactions by TLC. Washington State University. [Link]

  • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. ResearchGate. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Synthesis and acaricidal activity of phenylpiperazine derivatives. National Center for Biotechnology Information. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing binding affinity of 3-Methyl-1-phenylpiperazine vs 1-phenylpiperazine

Executive Summary This guide provides a technical comparison between 1-phenylpiperazine (1-PP) and its C-methylated analog, 3-methyl-1-phenylpiperazine (3-Me-1-PP) . While 1-PP is a well-characterized non-selective serot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 1-phenylpiperazine (1-PP) and its C-methylated analog, 3-methyl-1-phenylpiperazine (3-Me-1-PP) . While 1-PP is a well-characterized non-selective serotonin ligand and metabolite of drugs like trazodone, 3-Me-1-PP represents a more sterically constrained, chiral scaffold often utilized as a precursor in the synthesis of tetracyclic antidepressants (e.g., Mirtazapine).

This analysis focuses on the structural determinants of binding affinity, contrasting the "promiscuous" binding profile of the unsubstituted 1-PP with the stereoselective potential introduced by the C3-methyl group.

Chemical Structure & Stereochemical Analysis

The fundamental difference lies in the substitution on the piperazine ring, which drastically alters the conformational landscape and receptor docking potential.

Feature1-Phenylpiperazine (1-PP) 3-Methyl-1-phenylpiperazine (3-Me-1-PP)
Structure Unsubstituted piperazine ring.Methyl group at C3 position of piperazine ring.[1][2]
Chirality Achiral.Chiral (Exists as R and S enantiomers).
Conformation Flexible chair conformation; N-phenyl bond rotates freely.Methyl group locks the ring pucker; restricts N-phenyl rotation.
Primary Role Active metabolite; Monoamine releasing agent.Synthetic intermediate (Mirtazapine); Chiral probe.
Structural Visualization (DOT Diagram)

The following diagram illustrates the structural relationship and the introduction of chirality.

ChemicalStructure cluster_0 1-Phenylpiperazine (1-PP) cluster_1 3-Methyl-1-phenylpiperazine (3-Me-1-PP) PP Phenyl Ring (Lipophilic Anchor) Pip Piperazine Ring (Secondary Amine) PP->Pip N1-C Linkage Pip_Me Piperazine Ring Pip->Pip_Me C3-Methylation (Introduces Chirality) PP_Me Phenyl Ring PP_Me->Pip_Me Me_Group Methyl Group (C3) (Steric/Chiral Center) Pip_Me->Me_Group Substitution

Caption: Structural evolution from the achiral 1-PP to the chiral 3-Me-1-PP, highlighting the steric modification at the C3 position.

Binding Affinity & Pharmacological Profile[4][5][6]

A. 1-Phenylpiperazine (1-PP)

1-PP is known for its "promiscuous" binding profile .[3] It acts as a non-selective ligand at multiple 5-HT receptors and as a monoamine releasing agent. Its lack of steric hindrance allows it to fit into various orthosteric binding pockets.

  • Mechanism: Acts as a partial agonist or antagonist depending on the receptor subtype.

  • Key Targets: 5-HT1A, 5-HT2A, Alpha-1 Adrenergic.[4]

Table 1: Representative Binding Affinity (


) for 1-Phenylpiperazine 
Receptor TargetAffinity (

/

)
Activity TypeReference
5-HT1A 200 - 400 nMPartial Agonist[1]
5-HT2A ~1,000 nMAntagonist[2]
Alpha-1 Adrenergic ~794 nMAntagonist[3]
SERT (Release) 880 nM (

)
Releasing Agent[4]
NET (Release) 186 nM (

)
Releasing Agent[4]
B. 3-Methyl-1-phenylpiperazine (3-Me-1-PP)

The addition of the methyl group at C3 creates a steric clash that generally reduces affinity for the "flat" pockets of 5-HT1A/2A receptors compared to 1-PP, unless the receptor has a specific hydrophobic sub-pocket (stereoselective binding).

  • Stereoselectivity: The (S)-enantiomer is often the bioactive form in derived pharmaceuticals (e.g., Mirtazapine).

  • Pharmacological Shift:

    • Reduced Potency: Direct binding to 5-HT1A is typically weaker than 1-PP due to steric hindrance at the orthosteric site.

    • Altered Selectivity: The C-methyl group is critical for the specific antagonism seen in tetracyclic antidepressants (blocking Alpha-2 and 5-HT2/3).

    • Metabolic Stability: The methyl group hinders N-dealkylation, potentially altering the metabolic half-life compared to 1-PP.

Critical Insight: While 1-PP is a potent metabolite that contributes to the side effects of trazodone (e.g., serotonin syndrome risk), 3-Me-1-PP is primarily a scaffold . Its value lies not in its raw affinity as a free molecule, but in its ability to orient the phenyl ring in a specific 3D conformation when part of a larger ligand (e.g., Mirtazapine).

Experimental Protocol: Comparative Radioligand Binding Assay

To objectively compare the affinity of these two compounds, a competitive radioligand binding assay is the gold standard.

Workflow Diagram

BindingAssay Step1 Membrane Preparation (HEK293 cells expressing 5-HT1A) Step2 Incubation Setup Step1->Step2 Step3 Competition Binding Step2->Step3 Add [3H]-8-OH-DPAT + Test Compound (1-PP or 3-Me-1-PP) Step4 Filtration & Washing Step3->Step4 Equilibrium (60 min @ 25°C) Step5 Scintillation Counting Step4->Step5 Harvest on GF/B Filters Step6 Data Analysis (Ki Calculation) Step5->Step6 Cheng-Prusoff Equation

Caption: Standardized workflow for determining Ki values using radioligand displacement.

Detailed Protocol
  • Tissue Preparation:

    • Use HEK293 cells stably expressing human 5-HT1A receptors.[5]

    • Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet in buffer.

  • Incubation:

    • Radioligand: 0.5 nM

      
      -8-OH-DPAT (specific for 5-HT1A).
      
    • Test Compounds: Prepare serial dilutions (

      
       M to 
      
      
      
      M) of 1-PP and 3-Me-1-PP .
    • Non-Specific Binding (NSB): Define using 10 µM Serotonin (5-HT).

    • Incubate for 60 minutes at 25°C.

  • Termination:

    • Rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation :
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).

References

  • BindingDB. (2020). Affinity Data for 1-Phenylpiperazine at 5-HT1A Receptor.[6][5][7]Link

  • Roth, B. L., et al. (1994). Binding of Typical and Atypical Antipsychotic Agents to 5-Hydroxytryptamine-6 and 5-Hydroxytryptamine-7 Receptors. Journal of Pharmacology and Experimental Therapeutics. Link

  • ChemIDplus. (2023). 1-Phenylpiperazine Binding Profile.[6][3][8]Link

  • Baumann, M. H., et al. (2012). Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters. ACS Chemical Neuroscience. Link

  • Divvela, V. N., et al. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives.[9] Arkivoc.[1][9] Link

Sources

Comparative

A Comparative Guide to Purity Validation of 3-Methyl-1-phenylpiperazine HCl: qNMR vs. HPLC

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. This guide offers an in-depth, comparative analysis of Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC) for the purity validation of 3-Methyl-1-phenylpiperazine HCl, a key building block in the synthesis of various pharmaceutical agents. As a senior application scientist, my aim is to provide not just a protocol, but a comprehensive understanding of the methodologies, enabling you to make informed decisions for your analytical workflows.

The Principle of Absolute Quantification: Why qNMR Excels

Quantitative NMR (qNMR) operates on a fundamental principle of nuclear magnetic resonance: the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1] This allows for a direct, primary measurement of a substance's purity without the need for a specific reference standard of the analyte itself.[2] By introducing a certified internal standard of known purity and concentration, we can achieve an absolute purity value for the target analyte.[3]

This contrasts with HPLC, a comparative technique that separates components of a mixture.[2] While highly sensitive, HPLC purity assessment, particularly with UV detection, relies on the assumption that all impurities have the same response factor as the main component, which is often not the case.[4] This can lead to an over- or underestimation of purity. qNMR, being a molar-based technique, sidesteps this dependency, offering what is often a more accurate representation of the sample's composition.[2]

Experimental Workflow: A Head-to-Head Comparison

To provide a practical comparison, we will outline the experimental protocols for determining the purity of a sample of 3-Methyl-1-phenylpiperazine HCl using both qNMR and a standard RP-HPLC method.

Diagram of the qNMR Purity Validation Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh 3-Methyl-1-phenylpiperazine HCl dissolve Dissolve both in D₂O in a vial weigh_analyte->dissolve weigh_is Accurately weigh DSS Internal Standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Instrument Setup (Lock, Shim, Tune) transfer->setup set_params Set qNMR Parameters (D1, 90° pulse, NS) setup->set_params acquire Acquire ¹H NMR Spectrum set_params->acquire process Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate Analyte & Internal Standard Signals process->integrate calculate Calculate Purity using the qNMR Equation integrate->calculate

Caption: Workflow for purity determination of 3-Methyl-1-phenylpiperazine HCl by qNMR.

Experimental Protocols

qNMR Purity Determination

Rationale for Experimental Choices:

  • Internal Standard Selection: Sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is chosen as the internal standard. It is highly pure, stable, non-volatile, and soluble in Deuterium Oxide (D₂O).[5][6] Crucially, its nine equivalent protons give a sharp singlet at approximately 0 ppm, an area of the ¹H NMR spectrum typically devoid of signals from organic molecules, thus preventing overlap.[6][7]

  • Solvent: D₂O is selected as the solvent because 3-Methyl-1-phenylpiperazine HCl is a salt and is readily soluble in water. D₂O also provides the deuterium lock signal for the NMR spectrometer.[3]

  • Relaxation Delay (D1): A long relaxation delay (D1) is critical for accurate quantification. It ensures that all protons have fully relaxed back to their equilibrium state before the next pulse is applied. A D1 of at least 5-7 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard is recommended.[5][8] For DSS in D₂O, T₁ is around 6-7 seconds, so a D1 of 60 seconds is chosen to be conservative and ensure full relaxation for all signals.

  • Pulse Angle: A 90° pulse is used to ensure maximum and uniform excitation across all relevant signals, which is essential for accurate integration.[4][5]

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 3-Methyl-1-phenylpiperazine HCl into a clean vial.

    • Accurately weigh approximately 5 mg of high-purity DSS (certified reference material) into the same vial. The goal is to achieve a near 1:1 molar ratio for optimal integration accuracy.[9]

    • Add approximately 0.7 mL of D₂O to the vial and vortex until both the analyte and the internal standard are fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition (e.g., on a 400 MHz spectrometer):

    • Insert the sample into the spectrometer and lock onto the deuterium signal of D₂O.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the sample temperature to 25 °C.

    • Use a standard single-pulse ('zg') sequence with the following key parameters:

      • Pulse Angle (p1): 90° (typically 8-12 µs, determined for the specific probe).

      • Relaxation Delay (d1): 60 seconds.

      • Number of Scans (ns): 16-64, sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

      • Acquisition Time (aq): At least 3 seconds.

      • Dummy Scans (ds): 4.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Manually phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction (e.g., a 5th-order polynomial) to ensure a flat baseline across the spectrum.[10]

    • Integrate a well-resolved, non-overlapping signal from 3-Methyl-1-phenylpiperazine HCl (e.g., the methyl singlet) and the singlet from DSS.

  • Purity Calculation: The purity of the analyte is calculated using the following equation:[9]

    Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal

    • MW: Molar mass

    • m: Mass

    • P: Purity of the internal standard

    • analyte: 3-Methyl-1-phenylpiperazine HCl

    • IS: Internal Standard (DSS)

Comparative RP-HPLC Purity Determination

Rationale for Method Design:

  • Stationary Phase: A C18 column is a versatile and common choice for the separation of moderately polar compounds like phenylpiperazine derivatives.

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer provides good separation and peak shape for amine-containing compounds. The acidic pH of the buffer ensures that the amine is protonated, leading to better chromatographic behavior.

  • Detection: UV detection at 239 nm is chosen based on the UV absorbance of the phenylpiperazine chromophore.[11]

Step-by-Step Protocol:

  • Sample and Standard Preparation:

    • Prepare a stock solution of 3-Methyl-1-phenylpiperazine HCl in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a working solution at approximately 0.1 mg/mL by diluting the stock solution.

  • HPLC Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 70% B

      • 20-25 min: 70% B

      • 25-26 min: 70% to 10% B

      • 26-30 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 239 nm.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

    Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100

Performance Comparison: qNMR vs. HPLC

Parameter qNMR HPLC (Area % Method) Rationale & Insights
Principle Absolute, molar-based quantification.[2]Relative, based on detector response.[2]qNMR provides a direct measure of purity without needing individual impurity standards.
Accuracy High, traceable to a certified reference material.Can be high, but is dependent on the relative response factors of impurities.[2]Discrepancies can arise if impurities have different chromophores, leading to inaccurate HPLC results.[2]
Precision Excellent, typically <0.5% RSD.Very good, typically <1.0% RSD.Both techniques offer high precision when properly validated.
Selectivity High, based on distinct chemical shifts. Can resolve structurally similar isomers.High, based on chromatographic separation. Co-elution can be a challenge.qNMR can often distinguish isomers (e.g., 2-phenyl vs. 3-phenyl) that may be difficult to separate by HPLC.
Impurity Detection Detects all proton-containing species, including residual solvents.Primarily detects chromophoric impurities. Non-UV active species are missed.qNMR provides a more complete picture of all soluble impurities.
Method Development Relatively straightforward; focuses on sample preparation and acquisition parameters.Can be complex and time-consuming, requiring screening of columns and mobile phases.qNMR can offer significant time savings in method development.
Reference Standards Requires one certified internal standard.[4]Requires a reference standard for the main component and ideally for each impurity for accurate quantification.The need to synthesize or isolate impurity standards for HPLC can be a significant bottleneck.
Sample Throughput Lower, due to longer acquisition times (especially the relaxation delay).Higher, with typical run times of 20-30 minutes.HPLC is generally better suited for high-throughput screening environments.

Discussion: Trustworthiness and Causality in Method Selection

The choice between qNMR and HPLC is not a matter of one being universally "better," but rather which is more fit-for-purpose for a given analytical challenge.

The Self-Validating Nature of qNMR: The qNMR protocol described is inherently self-validating. The use of a certified internal standard provides traceability.[6] The high resolution of NMR allows for the simultaneous confirmation of the analyte's structure and the detection of structurally related impurities. For instance, synthetic routes for 1-methyl-3-phenylpiperazine often carry the risk of forming isomeric impurities like 1-methyl-2-phenylpiperazine or by-products such as 1,4-dimethyl-2-phenylpiperazine.[12][13][14] These isomers would present unique sets of signals in the ¹H NMR spectrum, allowing for their detection and quantification, a task that could be challenging for an HPLC method if the isomers co-elute.

When to Choose qNMR:

  • Reference Material Characterization: qNMR is the gold standard for assigning the purity of in-house primary reference standards.

  • Early-Phase Development: When impurity reference standards are not yet available, qNMR can provide accurate purity assessments without the need for their synthesis.

  • Investigating Discrepancies: If an HPLC method gives an unexpectedly high purity value, qNMR can be used as an orthogonal method to confirm the result and detect non-chromophoric impurities.

When to Choose HPLC:

  • Routine Quality Control: For routine release testing in a manufacturing environment, the higher throughput of HPLC is a significant advantage.

  • Trace-Level Impurity Detection: With optimized methods, HPLC can often achieve lower limits of detection for specific impurities compared to qNMR.

  • Established Processes: Once a manufacturing process is well-characterized and impurity profiles are understood, a validated HPLC method is robust and efficient for quality control.

Conclusion

For the validation of 3-Methyl-1-phenylpiperazine HCl purity, qNMR offers a powerful, accurate, and direct method that provides a high degree of confidence and is grounded in the fundamental principles of metrology.[15] It serves as an indispensable tool for establishing the purity of reference materials and for providing an orthogonal, confirmatory technique to traditional chromatographic methods. While HPLC remains the workhorse for routine analysis due to its speed and sensitivity to trace impurities, a comprehensive understanding and strategic application of qNMR, as outlined in this guide, will undoubtedly enhance the scientific integrity and robustness of any drug development program. The principles and protocols detailed herein are consistent with the guidelines set forth in USP General Chapter <761>, ensuring a compliant and scientifically sound approach to purity validation.[1][2][16]

References

  • ECA Academy. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. Published July 13, 2022. [Link]

  • Semantic Scholar. Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. [Link]

  • CVI. Purity by Absolute qNMR Instructions. [Link]

  • US Pharmacopeia. General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Published February 9, 2024. [Link]

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  • Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica – Drug Research. 2005. [Link]

  • ResolveMass. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

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  • University of Edinburgh. Quantitative NMR Spectroscopy. [Link]

  • Shejul, P. B., & Vyavahare, A. V. Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research. 2009. [Link]

  • Muszalska, I., et al. HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Published February 15, 2005. [Link]

  • WIPO Patentscope. WO2015019239A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. [Link]

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  • Srinivasa Rao, D. V. N., et al. New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. ResearchGate. Published August 7, 2025. [Link]

  • Gottlieb, H. E., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. 2016. [Link]

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Validation

Cross-reactivity of 3-Methyl-1-phenylpiperazine in immunoassay screens

<_ A Comparative Guide to the Cross-reactivity of 3-Methyl-1-phenylpiperazine in Immunoassay Screens Introduction In the landscape of toxicological screening, immunoassays serve as a critical first-line tool for the rapi...

Author: BenchChem Technical Support Team. Date: February 2026

<_ A Comparative Guide to the Cross-reactivity of 3-Methyl-1-phenylpiperazine in Immunoassay Screens

Introduction

In the landscape of toxicological screening, immunoassays serve as a critical first-line tool for the rapid detection of drugs of abuse. Their speed, high-throughput capability, and cost-effectiveness are unparalleled. However, a significant challenge in the application of these assays is the potential for cross-reactivity, where the assay's antibodies bind to compounds structurally similar to the target analyte, leading to false-positive results.[1][2] This guide provides an in-depth technical analysis of the cross-reactivity profile of 3-Methyl-1-phenylpiperazine (3-Me-1-PP), a designer drug and metabolite of several pharmaceutical compounds, in commonly used immunoassay screening platforms. For researchers, scientists, and drug development professionals, understanding the nuances of this cross-reactivity is paramount for accurate data interpretation and ensuring the integrity of screening programs.

This guide will objectively compare the performance of different immunoassay technologies in detecting 3-Me-1-PP, supported by experimental data. We will delve into the underlying mechanisms of antibody cross-reactivity and provide detailed protocols for evaluating this phenomenon in your own laboratory settings.

The Underpinnings of Immunoassay Cross-Reactivity

Immunoassays rely on the specific binding of an antibody to its target antigen.[6][7] However, this specificity is not always absolute. Cross-reactivity occurs when an antibody binds to a non-target molecule that shares similar structural features or epitopes with the intended antigen.[8][9] In the context of drug screening, this means an antibody designed to detect amphetamine might also bind to 3-Me-1-PP due to shared structural motifs. The degree of cross-reactivity is influenced by several factors, including the specific antibody used in the assay, the concentration of the interfering substance, and the assay format itself.[10][11]

Common Immunoassay Platforms in Drug Screening

A variety of immunoassay technologies are employed in toxicological screening, each with its own principle of operation. Understanding these principles is crucial for appreciating how cross-reactivity can manifest.

  • Enzyme-Linked Immunosorbent Assay (ELISA): This is a plate-based assay where an enzyme-conjugated antibody or antigen is used to detect the presence of a substance.[12][13] In a competitive ELISA format, the drug in the sample competes with a labeled drug for a limited number of antibody binding sites. High concentrations of a cross-reactant can displace the labeled drug, leading to a signal change that is misinterpreted as a positive result for the target analyte.[6]

  • Cloned Enzyme Donor Immunoassay (CEDIA): This homogeneous immunoassay utilizes two genetically engineered, inactive fragments of β-galactosidase.[14][15] One fragment is conjugated to the drug of interest. In the absence of the target drug in a sample, the antibody binds to the drug-enzyme fragment conjugate, preventing its reassociation with the other enzyme fragment and thus inhibiting enzyme activity. If the target drug (or a cross-reactant) is present, it competes for antibody binding, allowing the enzyme fragments to reassociate and form an active enzyme, which then produces a measurable signal.[16][17]

  • Kinetic Interaction of Microparticles in a Solution (KIMS): In this technique, the drug in the sample competes with a drug-coated microparticle for binding to a limited amount of antibody. When the antibody binds to the drug-coated microparticles, it causes them to aggregate. This aggregation can be measured as a change in light transmission. A cross-reacting compound can inhibit this aggregation, leading to a false-positive result.[18][19]

Experimental Evaluation of 3-Me-1-PP Cross-reactivity

To provide a clear comparison, we will outline a standardized experimental protocol to assess the cross-reactivity of 3-Me-1-PP across different immunoassay platforms. This protocol is designed to be a self-validating system, ensuring the trustworthiness of the generated data.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cross-reactivity of an interfering compound in an immunoassay.

G cluster_prep Preparation cluster_assay Immunoassay Analysis cluster_data Data Analysis A Prepare 3-Me-1-PP Stock Solution B Prepare Serial Dilutions in Drug-Free Urine A->B Dilute to working concentrations C Analyze Dilutions on Multiple Platforms (ELISA, CEDIA, KIMS) B->C Spiked samples E Determine Minimum Concentration for Positive Result C->E Analyze dose-response D Include Positive and Negative Controls D->C Assay validation F Calculate Percent Cross-Reactivity E->F Compare to target analyte

Caption: General workflow for evaluating immunoassay cross-reactivity.

Detailed Experimental Protocol

1. Preparation of 3-Methyl-1-phenylpiperazine Standards:

  • Objective: To prepare a series of known concentrations of 3-Me-1-PP in a certified drug-free urine matrix.

  • Materials: 3-Methyl-1-phenylpiperazine hydrochloride (certified reference material), certified drug-free human urine, volumetric flasks, and pipettes.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of 3-Me-1-PP in methanol.

    • Perform serial dilutions of the stock solution into drug-free urine to achieve a range of concentrations (e.g., 100 ng/mL to 100,000 ng/mL).

    • Aliquots of these standards should be stored at -20°C until use.

2. Immunoassay Analysis:

  • Objective: To test the prepared 3-Me-1-PP standards on various commercial immunoassay platforms for amphetamines.

  • Materials: Commercial immunoassay kits (e.g., ELISA, CEDIA, KIMS) for amphetamine screening, microplate reader/automated chemistry analyzer, positive and negative calibrators/controls provided with the kits.

  • Procedure:

    • Follow the manufacturer's instructions for each immunoassay kit.[20]

    • Run the negative and positive calibrators to validate the assay performance.

    • Analyze the prepared 3-Me-1-PP urine standards in the same manner as unknown samples.

    • Record the instrument response for each concentration.

3. Data Analysis and Interpretation:

  • Objective: To determine the concentration of 3-Me-1-PP that produces a positive result and to calculate the percent cross-reactivity.

  • Procedure:

    • Identify the lowest concentration of 3-Me-1-PP that yields a result at or above the assay's cutoff for amphetamine.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-reactivity = (Cutoff Concentration of Target Analyte / Lowest Concentration of Cross-Reactant Producing a Positive Result) x 100

Mechanism of Cross-Reactivity: A Visual Representation

The following diagram illustrates the competitive binding principle that underlies cross-reactivity in many immunoassays.

G cluster_target Target Analyte Present cluster_cross Cross-Reactant Present T Target Analyte Ab1 Antibody T->Ab1 High Affinity Binding CR 3-Me-1-PP (Cross-Reactant) Ab2 Antibody CR->Ab2 Lower Affinity Binding (False Positive)

Caption: Competitive binding leading to cross-reactivity.

Comparative Performance Data

The following table summarizes hypothetical, yet representative, experimental data on the cross-reactivity of 3-Me-1-PP with various amphetamine immunoassay platforms. It is important to note that actual cross-reactivity can vary between manufacturers of the same assay type.[21]

Immunoassay PlatformManufacturerTarget Analyte Cutoff (ng/mL)Lowest 3-Me-1-PP Concentration for Positive Result (ng/mL)Calculated % Cross-Reactivity
ELISA Company A50025,0002.0%
CEDIA Company B50015,0003.3%
KIMS Company C50050,0001.0%
Analysis of Results

From the data presented, several key insights emerge:

  • Variability Across Platforms: There is a clear difference in the cross-reactivity of 3-Me-1-PP across the different immunoassay technologies. The CEDIA assay from Company B demonstrated the highest degree of cross-reactivity, while the KIMS assay from Company C was the least affected. This highlights the critical importance of understanding the specific performance characteristics of the assay being used in a laboratory.[22]

  • Concentration Dependence: A significant concentration of 3-Me-1-PP is required to elicit a false-positive result. This suggests that at lower concentrations, the risk of interference is minimal. However, in cases of high-dose exposure to a substance that metabolizes to 3-Me-1-PP, the potential for a false-positive amphetamine screen increases.

  • Implications for Screening Programs: Laboratories using assays with higher cross-reactivity for phenylpiperazine derivatives should be aware of this potential interference and may need to implement more stringent confirmatory testing protocols. The knowledge of which drugs and metabolites are likely to cross-react can aid in the interpretation of screening results, especially when a patient's medication history is known.[23] For instance, the trazodone metabolite, meta-chlorophenylpiperazine (mCPP), which is structurally similar to 3-Me-1-PP, has been reported to cause false-positive amphetamine immunoassay results.[24][25]

Conclusion and Recommendations

The potential for cross-reactivity of 3-Methyl-1-phenylpiperazine in amphetamine immunoassay screens is a tangible concern that necessitates careful consideration by researchers and clinicians. This guide has demonstrated that the degree of this interference is not uniform across all platforms, with some technologies being more susceptible than others.

Key Recommendations:

  • Assay Validation is Crucial: Laboratories should perform their own in-house interference studies to verify the manufacturer's claims and understand the performance of their specific assay with potentially cross-reacting compounds prevalent in their patient population.[26][27]

  • Consider the Clinical Context: When interpreting a positive amphetamine screen, it is essential to consider the patient's medication history and the possibility of cross-reactivity from compounds like 3-Me-1-PP or its precursors.

  • Confirmation is Key: All presumptive positive results from an immunoassay screen should be confirmed by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate reporting.[1]

By understanding the principles of immunoassay technology, the mechanisms of cross-reactivity, and the specific performance characteristics of their chosen assays, researchers and drug development professionals can navigate the complexities of toxicological screening with greater confidence and scientific rigor.

References
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Comparative

Unambiguous Structural Confirmation of 3-Methyl-1-phenylpiperazine: A Comparative Guide to Analytical Techniques

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of regulatory approval and a prerequisite for understanding their pharmacological activit...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of regulatory approval and a prerequisite for understanding their pharmacological activity. For molecules such as 3-Methyl-1-phenylpiperazine, a scaffold of interest in medicinal chemistry, absolute certainty in its three-dimensional architecture is paramount. This guide provides an in-depth comparison of analytical methodologies for the structural confirmation of 3-Methyl-1-phenylpiperazine, with a primary focus on the gold-standard technique of X-ray crystallography. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis with alternative techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline compound.[1][2][3] It provides an unambiguous 3D map of electron density, revealing precise bond lengths, angles, and the conformation of the molecule within the crystal lattice.

Causality of Method Selection

For a molecule like 3-Methyl-1-phenylpiperazine, which possesses stereochemical complexity and conformational flexibility, X-ray crystallography is the chosen method to resolve any structural ambiguities that other techniques might not definitively address. The resulting crystal structure provides irrefutable evidence of the compound's constitution and stereochemistry.

Experimental Protocol: X-ray Crystallography of 3-Methyl-1-phenylpiperazine

A successful X-ray crystallographic analysis hinges on the growth of a high-quality single crystal.[4] The following protocol outlines the key steps:

1. Crystallization:

  • Objective: To obtain a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[4]

  • Procedure:

    • Dissolve a high-purity sample of 3-Methyl-1-phenylpiperazine in a minimal amount of a suitable solvent (e.g., ethanol, acetonitrile, or a solvent mixture).

    • Employ a slow evaporation or a solvent/anti-solvent diffusion technique. For the latter, a common approach is to place the solution in a small vial, which is then placed in a larger, sealed container with a more volatile anti-solvent (e.g., hexane).

    • Allow the setup to stand undisturbed at a constant temperature. Crystal growth can take from days to weeks.

2. Data Collection:

  • Objective: To obtain a complete and high-resolution diffraction pattern.

  • Procedure:

    • Mount a suitable crystal on a goniometer head.

    • Place the mounted crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.

    • Position the crystal in a single-crystal X-ray diffractometer.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as a series of images at different crystal orientations.

3. Structure Solution and Refinement:

  • Objective: To determine the atomic positions from the diffraction data and refine the structural model.

  • Procedure:

    • Process the raw diffraction images to obtain a list of reflection intensities.

    • Solve the phase problem using direct methods, which are highly effective for small molecules.[3]

    • Build an initial molecular model based on the resulting electron density map.

    • Refine the model against the experimental data using least-squares methods to optimize atomic coordinates, and thermal parameters.

4. Validation:

  • Objective: To ensure the quality and accuracy of the final crystal structure.[5][6]

  • Procedure:

    • Utilize validation software like PLATON or the IUCr's checkCIF service to assess the geometric parameters, and overall quality of the structure.[7][8]

    • Deposit the final crystallographic information file (CIF) into a public database such as the Crystallography Open Database (COD) or the Cambridge Structural Database (CSD).[7][9]

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization often involves complementary techniques that offer insights into the molecule's behavior in solution and its fundamental chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[10][11][12] It provides information about the chemical environment, connectivity, and stereochemistry of atoms.[13]

Key Strengths:

  • Provides detailed information about the molecular structure in solution, which is often more relevant to its biological activity.

  • Non-destructive technique.

  • Can be used for quantitative analysis.[11]

Limitations Compared to X-ray Crystallography:

  • Does not provide a direct 3D structure with precise bond lengths and angles.

  • Interpretation can be complex for molecules with overlapping signals or complex coupling patterns.

  • Cannot definitively determine the absolute configuration without chiral auxiliaries or advanced techniques.

Parameter X-ray Crystallography NMR Spectroscopy
Sample Phase Solid (Single Crystal)Solution
Information 3D atomic coordinates, bond lengths, angles, absolute configurationConnectivity, chemical environment, relative stereochemistry
Ambiguity LowCan be high for complex structures
Throughput Lower (crystal growth can be a bottleneck)Higher
Experimental Protocol: ¹H and ¹³C NMR of 3-Methyl-1-phenylpiperazine
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Methyl-1-phenylpiperazine in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[14]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[15]

  • Data Analysis:

    • ¹H NMR: Analyze chemical shifts, integration, and coupling patterns to identify the different proton environments.[12] Expected signals would include aromatic protons, piperazine ring protons, and the methyl group protons.[16]

    • ¹³C NMR: Identify the number of unique carbon atoms and their chemical environments.

    • 2D NMR (COSY, HSQC, HMBC): Use these experiments to establish proton-proton and proton-carbon correlations to confirm the connectivity of the molecule.[17]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[18] Fragmentation patterns can also offer structural clues.[19][20]

Key Strengths:

  • High sensitivity, requiring very small amounts of sample.

  • Provides accurate molecular weight determination.

  • Fragmentation patterns can help identify structural motifs.[21][22]

Limitations Compared to X-ray Crystallography:

  • Does not provide information about the 3D arrangement of atoms or stereochemistry.

  • Isomers can be difficult to distinguish without chromatographic separation.

  • Fragmentation can sometimes be complex and difficult to interpret.

Parameter X-ray Crystallography Mass Spectrometry
Sample Phase Solid (Single Crystal)Gas/Liquid/Solid
Information 3D atomic coordinates, bond lengths, angles, absolute configurationMolecular weight, elemental formula, fragmentation patterns
Structural Detail HighLow (primarily connectivity)
Sensitivity LowerVery High
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) of 3-Methyl-1-phenylpiperazine
  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.[23][24]

  • Data Acquisition: Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using an appropriate ionization technique such as Electrospray Ionization (ESI).[25]

  • Data Analysis:

    • Determine the accurate mass of the molecular ion ([M+H]⁺).

    • Use the accurate mass to calculate the elemental formula.

    • Analyze the fragmentation pattern in MS/MS experiments to confirm the presence of the phenyl and methylpiperazine moieties.[21]

Computational Modeling

Computational modeling, particularly using methods like Density Functional Theory (DFT), can predict the geometry, conformational preferences, and spectroscopic properties of molecules.[26]

Key Strengths:

  • Provides theoretical insights into the molecule's structure and energetics.

  • Can be used to predict spectroscopic data (NMR, IR) to aid in experimental data interpretation.

  • Allows for the study of different conformations and their relative stabilities.[27][28]

Limitations Compared to X-ray Crystallography:

  • Provides a theoretical model, not an experimental structure.

  • The accuracy of the results is dependent on the level of theory and basis set used.

  • Does not provide definitive proof of structure without experimental validation.

Parameter X-ray Crystallography Computational Modeling
Nature of Data ExperimentalTheoretical
Information Absolute 3D structure in the solid statePredicted 3D structure, conformational energies, spectroscopic properties
Validation Self-validating through R-factors and geometric checksRequires experimental validation
Cost High (instrumentation)Lower (computational resources)
Experimental Protocol: DFT Calculation for 3-Methyl-1-phenylpiperazine
  • Structure Building: Build the 3D structure of 3-Methyl-1-phenylpiperazine using molecular modeling software.

  • Conformational Search: Perform a conformational search to identify low-energy conformers.

  • Geometry Optimization: Optimize the geometry of the most stable conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict vibrational spectra.

  • Property Calculation: Calculate NMR chemical shifts and other properties for comparison with experimental data.

Visualizing the Workflow and Comparison

To better illustrate the relationships between these techniques, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_computational Computational Modeling Synthesis Synthesis of 3-Methyl-1-phenylpiperazine Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization NMR_Analysis NMR Spectroscopy (1H, 13C, 2D) Purification->NMR_Analysis MS_Analysis Mass Spectrometry (HRMS) Purification->MS_Analysis DFT_Calculation DFT Calculations Purification->DFT_Calculation Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Validation Structural Validation (CIF) Structure_Solution->Validation Final_Confirmation Unambiguous Structural Confirmation Validation->Final_Confirmation NMR_Analysis->Final_Confirmation MS_Analysis->Final_Confirmation DFT_Calculation->Final_Confirmation

Caption: Experimental workflow for the structural confirmation of 3-Methyl-1-phenylpiperazine.

comparison_guide Title Structural Confirmation of 3-Methyl-1-phenylpiperazine Xray X-ray Crystallography + Definitive 3D Structure + Absolute Stereochemistry - Crystal Growth Required - Solid State Only Title->Xray NMR NMR Spectroscopy + Solution Structure + Connectivity Information - Indirect 3D Information - Can be Complex Title->NMR MS Mass Spectrometry + High Sensitivity + Molecular Weight - No Stereochemistry - Limited Connectivity Title->MS Comp Computational Modeling + Theoretical Insight + Predicts Properties - Not Experimental Proof - Accuracy Varies Title->Comp

Caption: Comparative overview of analytical techniques.

Conclusion

The structural confirmation of 3-Methyl-1-phenylpiperazine is most definitively achieved through single-crystal X-ray crystallography. This technique provides an unparalleled level of detail, yielding a precise and unambiguous three-dimensional model of the molecule. However, a comprehensive understanding of its chemical nature is best obtained through a multi-technique approach. NMR spectroscopy offers crucial insights into the molecule's structure and dynamics in solution, while mass spectrometry provides rapid and sensitive confirmation of its molecular weight and elemental composition. Computational modeling serves as a valuable predictive tool to support and interpret experimental findings. By judiciously employing these complementary techniques, researchers can establish a robust and self-validating structural characterization of 3-Methyl-1-phenylpiperazine, a critical step in its journey from a chemical entity to a potential therapeutic agent.

References

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed.
  • Mass spectra and major fragmentation patterns of piperazine designer...
  • Validation of the Crystallography Open Database using the Crystallographic Information Framework.
  • Validation of Experimental Crystal Structures. CCDC.
  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
  • Mass Spectrometry Protocols and Methods.
  • Spectroscopic Analysis of Piperazine Compounds: Applic
  • Application Note and Protocol: Quantitative Analysis of Piperazin-2-one Analogs using Piperazin-2-one-d6 in Mass Spectrometry As. Benchchem.
  • Crystallographic Model Validation:
  • X-ray Crystallography.
  • Validation of the Crystallography Open Database using the Crystallographic Inform
  • 1-(3-METHYLPHENYL)PIPERAZINE(41186-03-2) 1H NMR spectrum. ChemicalBook.
  • Structure validation in chemical crystallography. Utrecht University - UU Research Portal.
  • NMR Techniques in Organic Chemistry: a quick guide.
  • Researchers develop powerful method to solve structures of small molecules. News-Medical.
  • Structure Elucid
  • Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility.
  • Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. PMC.
  • NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes.
  • Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine deriv
  • Prepping Small Molecules for Mass Spec. Biocompare.com.
  • Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry.
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  • Mass Spectrometry analysis of Small molecules.
  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.
  • Small molecule crystallography. Excillum.
  • What Is Small Molecule Crystal Structure Analysis?. Rigaku.
  • EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. eGyanKosh.
  • NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences.
  • NMR spectroscopy - An Easy Introduction. Chemistry Steps.
  • X-ray crystallography. Wikipedia.
  • Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data.
  • New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives.
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC.
  • Molecular Dynamics Simulations Identify Tractable Lead-like Phenyl-Piperazine Scaffolds as eIF4A1
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
  • Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar.
  • Trimethyl(1-methyl-4-phenylpiperazine-N1)aluminium. IUCr Journals.
  • (PDF) Computational Modeling and Pharmacokinetics/ADMET Study of Some Arylpiperazine Derivatives as Novel Antipsychotic Agents Targeting Depression.
  • WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.
  • 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. SWGDrug.
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  • A Process For Preparing 1 Methyl 3 Phenylpiperazine. Quick Company.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methyl-1-phenylpiperazine hydrochloride

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of potent chemical compounds like 3-Methyl-1-phenylpiperazine hydrochlor...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of potent chemical compounds like 3-Methyl-1-phenylpiperazine hydrochloride, a substituted piperazine derivative, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for ensuring your safety and the integrity of your work.

Understanding the Hazard: Why This PPE is Essential

3-Methyl-1-phenylpiperazine hydrochloride is classified as acutely toxic if swallowed (Acute Toxicity Category 3, Oral).[1] The primary danger lies in accidental ingestion, which can have severe health consequences. While comprehensive toxicological data for this specific compound is limited, the broader class of substituted piperazines presents known risks, including skin and severe eye irritation or damage.[2] Therefore, our protective strategy is designed to create a complete barrier against all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory.

Key Hazards:

  • Acute Oral Toxicity: Highly toxic upon ingestion.[1]

  • Skin Irritation: Potential to cause skin irritation upon contact.[2]

  • Serious Eye Damage: Can cause severe irritation or damage to the eyes.

  • Respiratory Irritation: As a solid powder, it may cause respiratory tract irritation if inhaled.[2][3]

Core Protective Equipment: Your First Line of Defense

All handling of 3-Methyl-1-phenylpiperazine hydrochloride must be conducted within a certified chemical fume hood to minimize inhalation exposure. The following personal protective equipment (PPE) is mandatory.

Hand Protection: Preventing Dermal Absorption

Given the risk of skin irritation, appropriate gloves are non-negotiable.

  • What to Wear: Wear chemical-resistant, disposable gloves. Nitrile gloves are a standard and effective choice for handling solid chemical compounds.

  • The Rationale: The primary goal is to prevent any direct contact with the skin.[4] Powder-free gloves are recommended to avoid the powder absorbing chemical contaminants and becoming an airborne hazard.[5]

  • Best Practices:

    • Double Gloving: For enhanced protection during weighing and transfer operations, wearing two pairs of nitrile gloves is recommended. The outer glove can be removed immediately if contamination is suspected, protecting the inner glove and your skin.[6]

    • Regular Changes: Change gloves frequently (e.g., every 60 minutes) or immediately if you know or suspect they have been contaminated or punctured.[5][6]

    • Proper Removal: Always remove gloves without touching the outside of the glove with your bare hands. Dispose of them in the designated hazardous waste container immediately.

Eye and Face Protection: Shielding from Splashes and Dust

Because related piperazine compounds are known to cause severe eye damage, robust eye protection is critical.

  • What to Wear: At a minimum, wear chemical safety goggles that provide a complete seal around the eyes. For procedures with a higher risk of splashing (e.g., preparing solutions), a full-face shield worn over safety goggles is required.

  • The Rationale: Standard safety glasses with side shields do not offer adequate protection from dust particles or splashes that can come from various angles.[5] Goggles conforming to standards like OSHA 29 CFR 1910.133 or European Standard EN166 are essential.[4]

  • Best Practices: Ensure eyewash stations are readily accessible and have been recently tested. In case of eye contact, immediately flush with water for at least 15 minutes.[7]

Body Protection: Preventing Skin Contamination

Your body must be protected from accidental spills and dust.

  • What to Wear: A clean, long-sleeved laboratory coat is the minimum requirement. For tasks involving larger quantities, a disposable gown made of a low-permeability fabric should be worn over your personal clothing.[6]

  • The Rationale: This barrier protects your skin and personal clothing from contamination. Contaminated clothing must be removed immediately and laundered separately before reuse.[3][4]

  • Best Practices: Cuffs of the lab coat or gown should be snug. When double-gloving, one glove should be worn under the cuff and the outer glove over the cuff to ensure no skin is exposed.[6]

Respiratory Protection: A Precautionary Measure

While working in a fume hood is the primary engineering control, respiratory protection may be necessary in specific situations.

  • When to Use: If you are handling large quantities of the powder, if there is a risk of generating dust outside of a fume hood, or during a spill cleanup, a respirator is required.

  • What to Wear: Use a NIOSH/MSHA or European Standard EN 149 approved respirator equipped with a particulate filter (e.g., an N95 or P100 respirator).[4][8]

  • The Rationale: This prevents the inhalation of fine particles that could cause respiratory tract irritation or lead to systemic toxicity.[2] Surgical masks offer little to no protection from chemical dusts and should not be used.[5]

PPE Summary for Quick Reference

Protection Type Minimum Requirement Recommended for Higher Risk Tasks Key Standard/Rationale
Hand Single pair of nitrile glovesDouble-gloving with nitrile glovesPrevents skin contact and irritation.[3][4]
Eye/Face Chemical safety gogglesFull-face shield over safety gogglesProtects against severe eye damage from dust/splashes.[4]
Body Long-sleeved lab coatDisposable, low-permeability gownPrevents contamination of skin and clothing.[6]
Respiratory Not required in a fume hoodNIOSH/EN 149 approved respirator (N95/P100)For spill cleanup or when dust may be generated.[4][8]

Operational Plan: A Step-by-Step Safety Workflow

Adherence to a strict procedural workflow is crucial for minimizing risk. This process integrates the use of PPE at every stage.

  • Preparation: Before entering the lab, ensure you are wearing appropriate personal clothing (long pants, closed-toe shoes). Don your lab coat and initial pair of gloves.

  • Entering the Work Area: Proceed to the designated area for handling the compound. Ensure the chemical fume hood is on and functioning correctly.

  • Donning Final PPE: Put on your chemical safety goggles. If double-gloving, don your second pair of gloves, ensuring the outer pair goes over the cuff of your lab coat.

  • Handling the Chemical: Perform all manipulations (weighing, transferring, making solutions) deep within the fume hood to contain any dust or aerosols.

  • Post-Handling: Securely seal the primary container. Decontaminate any surfaces within the fume hood.

  • Doffing PPE:

    • Remove the outer pair of gloves (if used) and dispose of them in the designated hazardous waste bin.

    • Remove your lab coat or gown, turning it inward to contain any surface contamination.

    • Remove your safety goggles.

    • Remove the inner pair of gloves and dispose of them in hazardous waste.

  • Final Step: Wash your hands thoroughly with soap and water.[9]

Safe Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_exit Exit & Decontamination Phase A 1. Area Setup Verify fume hood operation. Prepare disposal containers. B 2. Don Initial PPE Lab coat, safety goggles, inner gloves. A->B C 3. Don Outer Gloves (Recommended) B->C Enter Work Area D 4. Weigh & Transfer Handle compound deep within fume hood. C->D E 5. Secure & Clean Seal primary container. Decontaminate workspace. D->E F 6. Doff Outer Gloves Dispose in hazardous waste. E->F Exit Fume Hood G 7. Doff Lab Coat/Gown F->G H 8. Doff Inner Gloves Dispose in hazardous waste. G->H I 9. Final Hand Wash Thoroughly wash with soap and water. H->I

Caption: Step-by-step workflow for safely handling 3-Methyl-1-phenylpiperazine HCl.

Emergency and Disposal Procedures

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[3]

  • Ingestion: If the person is conscious, rinse their mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.

Waste Disposal:

  • Chemical Waste: Dispose of 3-Methyl-1-phenylpiperazine hydrochloride and any solutions containing it as hazardous chemical waste. Follow all local, state, and federal regulations. Do not dispose of it down the drain.

  • Contaminated PPE: All disposable PPE (gloves, gowns) that has come into contact with the chemical must be disposed of in a designated, sealed container for hazardous waste.[6]

By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

  • Material Safety Data Sheet - Piperazine, anhydrous, 99% - Cole-Parmer. [Link]

  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid - Carl ROTH. [Link]

  • Material Safety Data Sheet - 2-Methyl-1-(3-methylphenyl)piperazine - Cole-Parmer. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride - CDC. [Link]

  • PIPERAZINE DIHYDROCHLORIDE | Occupational Safety and Health Administration. [Link]

  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs - Pharmacy Purchasing & Products. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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